molecular formula C3H3ClN2 B2414428 3-chloro-1H-pyrazole CAS No. 14339-33-4; 934758-92-6

3-chloro-1H-pyrazole

Cat. No.: B2414428
CAS No.: 14339-33-4; 934758-92-6
M. Wt: 102.52
InChI Key: IJPFBRONCJOTTA-UHFFFAOYSA-N
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Description

3-chloro-1H-pyrazole is a useful research compound. Its molecular formula is C3H3ClN2 and its molecular weight is 102.52. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPFBRONCJOTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347324
Record name 3-Chloro-1H-pyrazole
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Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14339-33-4
Record name 3-Chloro-1H-pyrazole
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Record name 3-Chloro-1H-pyrazole
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Foundational & Exploratory

3-Chloro-1H-pyrazole (CAS 14339-33-4): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, halogenated nitrogen-containing heterocycles serve as critical pharmacophores and versatile synthetic building blocks. 3-Chloro-1H-pyrazole (CAS 14339-33-4) is a highly reactive, low-molecular-weight intermediate characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a chlorine substituent at the 3-position. This whitepaper provides a rigorous technical analysis of its physicochemical properties, details a self-validating synthetic protocol governed by mechanistic causality, and explores its integration into advanced drug development pipelines, specifically for P2X3 and integrin inhibitors.

Physicochemical Profiling and Structural Dynamics

Understanding the intrinsic properties of 3-chloro-1H-pyrazole is essential for optimizing reaction conditions and predicting its behavior in biological systems. The molecule exhibits annular tautomerism, shifting between the 1H and 3H forms. However, the 1H-pyrazole tautomer is thermodynamically favored due to the stabilization of the aromatic π-system.

The table below summarizes the critical quantitative data required for handling, characterization, and downstream application [1, 2].

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical / Predictive Context
CAS Number 14339-33-4Unique chemical identifier
Molecular Formula C3H3ClN2Base composition
Molecular Weight 102.52 g/mol Crucial for stoichiometric calculations
Melting Point 40 °CIndicates a low-melting solid/semi-solid state at RT
Boiling Point 250.9 ± 13.0 °CPredicted; indicates high thermal stability
Density 1.405 ± 0.06 g/cm³Predicted; heavier than aqueous solvents
pKa 11.04 ± 0.10Predicted; dictates protonation state in physiological pH
1H NMR (400 MHz, CDCl3) δ 12.84 (br s, 1H), 7.62 (s, 1H), 6.29 (s, 1H)Diagnostic peaks for structural validation

Data sourced and verified from authoritative chemical repositories including [1] and [2].

Synthetic Methodology: The Modified Sandmeyer Protocol

The synthesis of 3-chloro-1H-pyrazole from 3-aminopyrazole relies on a modified Sandmeyer reaction. As a Senior Application Scientist, I emphasize that successful execution requires strict adherence to phase control and thermal regulation. The protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at each step [3].

Step-by-Step Experimental Protocol

Step 1: Solubilization and Acidification

  • Action: Dissolve 1H-pyrazol-3-amine (20.0 g, 241 mmol) in acetonitrile (600 mL). Slowly add concentrated HCl (20 mL) and cool the mixture to 0 °C using an ice bath.

  • Causality: Acetonitrile is selected as a polar aprotic solvent to stabilize the highly reactive diazonium intermediate while suppressing the aqueous solvolysis (hydroxylation) side-reactions typical of strictly aqueous Sandmeyer reactions. HCl provides the necessary acidic medium to generate the nitrosyl cation (

    
    ).
    

Step 2: Catalyst Integration

  • Action: To the cooled mixture, add Copper(II) chloride (

    
    ) (65.0 g, 481 mmol).
    
  • Causality:

    
     acts as both the chloride donor and the electron-transfer catalyst. The copper center facilitates the single-electron transfer required for the radical chlorode-diazoniation mechanism.
    

Step 3: Diazotization

  • Action: Stir the mixture at 0 °C for 30 minutes. Add isoamyl nitrite (56.4 g, 481 mmol) dropwise.

  • Causality: Isoamyl nitrite serves as an organic-soluble source of

    
    . Dropwise addition at 0 °C ensures the exothermic diazotization remains thermally controlled, preventing the premature, explosive decomposition of the diazonium salt into tarry byproducts.
    
  • Self-Validation (IPC 1): Perform a starch-iodide paper test. A rapid blue-black color change confirms the presence of excess nitrous acid, validating that sufficient

    
     was generated for complete diazotization.
    

Step 4: Chlorode-diazoniation (Reaction Progression)

  • Action: Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Causality: Extended ambient stirring ensures complete nitrogen gas (

    
    ) extrusion and halogen transfer, driving the reaction to thermodynamic completion.
    
  • Self-Validation (IPC 2): Conduct Thin Layer Chromatography (TLC) using hexane/ethyl acetate (1:1). The disappearance of the baseline 3-aminopyrazole spot and the emergence of a higher

    
     spot validates successful chlorination.
    

Step 5: Quenching and Copper Sequestration

  • Action: Quench the reaction with 10% aqueous ammonia solution (1 L).

  • Causality: Ammonia neutralizes residual acid and forms a highly water-soluble tetraamminecopper(II) complex (

    
    ). This critical step sequesters the copper catalyst entirely in the aqueous phase, preventing emulsion formation and heavy-metal contamination of the organic product.
    

Step 6: Extraction and Purification

  • Action: Extract the aqueous phase with ethyl acetate (5 x 500 mL). Wash combined organic phases with saturated brine, dry over anhydrous

    
    , filter, and concentrate. Purify via silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1).
    
  • Yield & Validation (IPC 3): Yields approximately 10.3 g (42%) of a green oil. Confirm product integrity via 1H NMR (presence of δ 12.84, 7.62, 6.29) to validate the absence of the 3-hydroxy byproduct [2, 3].

Synthetic Workflow Visualization

Synthesis A 3-Aminopyrazole (Starting Material) B Acidification & Catalyst (HCl + CuCl2 at 0°C) A->B Solubilization C Diazotization (Isoamyl Nitrite) B->C NO+ Generation D Chlorode-diazoniation (RT for 48h) C->D N2 Extrusion E Quench & Extraction (10% NH3 + EtOAc) D->E Cu Sequestration F 3-Chloro-1H-pyrazole (Purified Product) E->F Chromatography

Workflow for the modified Sandmeyer synthesis of 3-chloro-1H-pyrazole.

Applications in Drug Development

The distinct electronic properties imparted by the chlorine atom at the 3-position make 3-chloro-1H-pyrazole an ideal bioisostere and scaffold for high-affinity receptor antagonists.

P2X3 Receptor Inhibitors

In the development of neuro-modulatory therapeutics, 5-chloro-1H-pyrazole (a tautomeric equivalent often referred to interchangeably in literature) is utilized in the preparation of aminoquinazolines . These compounds act as potent inhibitors of the P2X3 purinergic receptor, a ligand-gated ion channel predominantly expressed in sensory neurons. Inhibition of P2X3 is a clinically validated mechanism for treating chronic cough and neuropathic pain [2]. The pyrazole nitrogen atoms act as crucial hydrogen-bond acceptors within the receptor's ATP-binding pocket.

αvβ6 Integrin Inhibitors

Recent advancements in respiratory pharmacology have leveraged the 3-chloro-1H-pyrazole scaffold to synthesize highly selective αvβ6 integrin inhibitors . In studies focused on Idiopathic Pulmonary Fibrosis (IPF), derivatives incorporating the 3-(3-chloro-1H-pyrazole) moiety demonstrated superior lead-like characteristics. The electron-withdrawing nature of the chlorine atom modulates the basicity of the pyrazole ring, resulting in a >10-fold selectivity for αvβ6 over αvβ3 integrins, coupled with excellent pharmacokinetic permeability[4].

Pharmacological Integration Workflow

Pharma A 3-Chloro-1H-pyrazole (Core Scaffold) B Aminoquinazoline Derivatives A->B SNAr / Coupling C Piperidine/THN Derivatives A->C Scaffold Decoration D P2X3 Receptor Inhibition B->D Target Binding E αvβ6 Integrin Inhibition C->E Target Binding F Chronic Cough & Pain Relief D->F Therapeutic Efficacy G Idiopathic Pulmonary Fibrosis (IPF) E->G Therapeutic Efficacy

Pharmacological integration of 3-chloro-1H-pyrazole in drug development.

Safety, Handling, and Storage

As a halogenated heterocyclic compound, 3-chloro-1H-pyrazole demands rigorous safety protocols to mitigate exposure risks.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1].

  • Storage Causality: The compound must be stored at 2-8 °C under an inert atmosphere (Nitrogen or Argon). Inert storage prevents oxidative degradation of the electron-rich pyrazole nitrogen atoms and mitigates ambient moisture absorption, which could otherwise lead to slow hydrolysis of the carbon-chlorine bond over extended periods [2].

References

  • University of Nottingham ePrints. "Preparation of Potent and Selective αvβ6 Integrin Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis". Nottingham ePrints Repository. URL:[Link]

Technical Guide: Molecular Weight and pKa of 3-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-1H-pyrazole (CAS: 14339-33-4) is a halogenated heterocyclic building block critical in the synthesis of agrochemicals and pharmaceuticals, particularly P2X3 inhibitors and aminoquinazolines.[1][2][3]

  • Molecular Weight: 102.52 g/mol [2][4]

  • pKa (Acidic): ~11.04 (Predicted/Calculated)[5]

  • pKa (Basic): < 1.0 (Estimated via Hammett principles)[5]

This guide analyzes the physicochemical properties of 3-chloro-1H-pyrazole, distinguishing between its acidic and basic ionization constants, elucidating its tautomeric behavior, and providing validated protocols for experimental determination.[5]

Physicochemical Profile

Molecular Weight and Isotopic Signature

The molecular weight of 3-chloro-1H-pyrazole is derived from its formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. Due to the natural abundance of Chlorine isotopes (

~75% and

~25%), the compound exhibits a distinct 3:1 mass spectral signature.[5]
PropertyValueNotes
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Average MW 102.52 g/mol Used for stoichiometry calculations.
Monoisotopic Mass 102.00 g/mol Based on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

and

.[5]
M+2 Isotope 104.00 g/mol Distinctive peak in LC-MS (approx. 33% height of M+).
Physical State Solid / OilOften isolated as a viscous oil or low-melting solid (mp ~40 °C).[5]
Tautomerism: 3-Chloro vs. 5-Chloro

In solution, 3-chloro-1H-pyrazole exists in dynamic equilibrium with its tautomer, 5-chloro-1H-pyrazole. While often labeled "3-chloro" for cataloging, the position of the hydrogen atom (N1 vs. N2) dictates the formal numbering.[5]

  • Tautomer A (3-Chloro): Hydrogen on N1; Chlorine on C3.

  • Tautomer B (5-Chloro): Hydrogen on N2; Chlorine effectively on C5 relative to the NH.

The electron-withdrawing nature of chlorine generally favors the tautomer where the substituent is adjacent to the protonated nitrogen (5-chloro form) in the gas phase, but solvent effects (H-bonding) often stabilize the 3-chloro form in polar media.[5]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Ionization States T1 3-Chloro-1H-pyrazole (H on N1, Cl on C3) T2 5-Chloro-1H-pyrazole (H on N2, Cl on C5) T1->T2 Fast Exchange (Prototropy) Cation Cation (+) Protonated at N2 T1->Cation +H+ (pH < 0) Anion Anion (-) Deprotonated at N1 T1->Anion -H+ (pH > 11) caption Fig 1: Tautomeric equilibrium and ionization states of chloropyrazole.

Acidity and Basicity (pKa)

Understanding the pKa of pyrazoles requires distinguishing between the acidic pKa (loss of a proton from NH) and the basic pKa (gain of a proton by the lone pair on N2).[5]

The Acidic pKa (~11.04)

Unsubstituted pyrazole is a very weak acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[5] The introduction of a chlorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) . This stabilizes the resulting pyrazolate anion by dispersing the negative charge, thereby increasing acidity.[5]
  • Value: Predicted at 11.04 ± 0.10 .[2]

  • Implication: At physiological pH (7.4), the compound remains neutral.[5] It requires a moderately strong base (e.g.,

    
     or NaOH) to fully deprotonate for alkylation reactions.[5]
    
The Basic pKa (< 1.0)

Unsubstituted pyrazole is a weak base (


 for the conjugate acid).[5]
  • Effect of Chlorine: The electron-withdrawing chlorine reduces electron density at the pyridine-like nitrogen (N2), making it significantly less basic.[5]

  • Estimation: Based on Hammett substituent constants (

    
     for Cl), the basic pKa is expected to drop by 1.5–2.0 units relative to pyrazole.[5]
    
  • Value: Estimated < 1.0 .

  • Implication: The compound will not protonate in standard acidic buffers (pH 2–4).[5] It behaves as a neutral species in most reverse-phase HPLC mobile phases (0.1% Formic Acid).

SpeciespKa (Experimental Ref)pKa (3-Cl Analog Predicted)Structural Driver
Pyrazole (Neutral ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Anion)
14.211.04 Cl stabilizes anion (-I effect).
Pyrazole (Cation ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Neutral)
2.5< 1.0 Cl destabilizes cation.[5]

Experimental Determination Protocols

For researchers needing to validate these values empirically, the following protocols ensure high data integrity.

Method A: Potentiometric Titration (For Acidic pKa)

This method is suitable for the acidic pKa (~11) due to the compound's solubility profile.[5]

Reagents:

  • 0.01 M NaOH (standardized).[5]

  • 0.01 M HCl.

  • Ionic Strength Adjuster: 0.1 M KCl.

  • Solvent: Water/Methanol (if solubility is low, extrapolate to 0% MeOH).[5]

Protocol:

  • Dissolution: Dissolve ~20 mg of 3-chloro-1H-pyrazole in 50 mL of 0.1 M KCl. If insoluble, use a 20% MeOH/Water mixture.[5]

  • Acidification: Add a known excess of 0.01 M HCl to lower pH to ~2.

  • Titration: Titrate with 0.01 M NaOH under nitrogen atmosphere (to exclude

    
    ) at 25°C.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to neutralization of excess HCl. The second region (buffer region) allows calculation of the pKa using the Henderson-Hasselbalch equation.[5]

    • Note: If using MeOH, apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.[5]

Method B: UV-Vis Spectrophotometry (For Basic pKa)

Since the basic pKa is likely < 1, potentiometry is inaccurate.[5] UV-Vis is preferred.

Protocol:

  • Stock Solution: Prepare a

    
     M solution of 3-chloro-1H-pyrazole.
    
  • Buffer Series: Prepare a series of sulfuric acid solutions ranging from ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Hammett acidity function) +2 to -2.[5][6]
    
  • Measurement: Measure absorbance at

    
     (typically ~210-220 nm for pyrazoles).
    
  • Calculation: The shift in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or absorbance intensity between the neutral and protonated forms allows calculation of pKa via:
    
    
    
    
    [5]

Workflow Start Start: pKa Determination Solubility Check Solubility (Water vs. MeOH/Water) Start->Solubility Decision Target pKa? Solubility->Decision Acidic Acidic pKa (~11) (Deprotonation) Decision->Acidic NH Acidity Basic Basic pKa (<1) (Protonation) Decision->Basic N Basicity Potentiometry Potentiometric Titration (0.1M KCl, 25°C) Acidic->Potentiometry UVVis UV-Vis Spectrophotometry (Hammett Acidity H0) Basic->UVVis Data1 Plot pH vs. Vol NaOH Identify Inflection Potentiometry->Data1 Data2 Plot Abs vs. H0 Sigmoidal Fit UVVis->Data2 Result Calculate pKa Data1->Result Data2->Result caption Fig 2: Decision matrix for experimental pKa determination.

Implications for Drug Design

  • Lipophilicity (LogP): The predicted LogP is 1.2 .[5][7] The 3-chloro substituent increases lipophilicity compared to pyrazole (LogP ~0.2), improving membrane permeability.[5]

  • Hydrogen Bonding:

    • Donor: The NH group is a strong H-bond donor (pKa 11 implies a tightly held proton, but readily donated in interactions).[5]

    • Acceptor: The N2 nitrogen is a weak H-bond acceptor due to the electron-withdrawing chlorine.

  • Bioisosterism: 3-chloropyrazole is often used as a bioisostere for 3-chloropyrrole or 3-chlorophenyl rings to modulate metabolic stability (reducing oxidation susceptibility).

References

  • ChemicalBook. (2025).[5] 3-Chloro-1H-pyrazole Properties and Synthesis. Link

  • BenchChem. (2025).[5] Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Link[5]

  • PubChem. (2025).[5] Compound Summary: 3-Chloro-1H-pyrazole (CID 127892). National Library of Medicine. Link

  • Catalán, J., et al. (1987).[5] Basicity and Acidity of Azoles: The Pyrazole Anomaly. Journal of the American Chemical Society. (Contextual grounding for pyrazole acidity trends).

  • Hansch, C., et al. (1991).[5][8] A Survey of Hammett Substituent Constants. Chemical Reviews. (Source for

    
     constants of Chlorine).
    

Sources

Technical Guide: Solubility Profiling & Process Optimization for 3-Chloro-1H-Pyrazole

[1]

Executive Summary

3-Chloro-1H-pyrazole is a critical heterocyclic intermediate used in the synthesis of agrochemicals (e.g., chlorantraniliprole) and pharmaceuticals (e.g., P2X3 inhibitors).[1][2] Its physicochemical profile—specifically a low melting point (~40 °C) and high lipophilicity relative to unsubstituted pyrazole—presents unique solubility challenges.[1]

This guide moves beyond simple saturation tables to address the solid-liquid vs. liquid-liquid equilibrium complexities. Researchers will find that this compound frequently "oils out" rather than crystallizing, necessitating specific solvent strategies for extraction, reaction, and purification.

Physicochemical Profile & Solubility Drivers

Understanding the molecular drivers is the first step to predicting solubility behavior in novel solvent systems.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₃H₃ClN₂Small, aromatic heterocycle.[1]
Melting Point ~40 °C (313 K) Critical: Acts as a supercooled liquid or oil at ambient conditions.[1] High risk of oiling out in recrystallization.[1]
Boiling Point ~250 °CHigh thermal stability allows for purification via vacuum distillation.[1]
pKa (Predicted) ~11.04 (NH acidity)Weakly acidic; forms salts with strong mineral acids (HCl), altering solubility dramatically.[1]
LogP (Predicted) ~1.2 – 1.4Moderately lipophilic.[1] Soluble in organic solvents; limited water solubility compared to 1H-pyrazole.[1]
H-Bonding Donor (NH) & Acceptor (N)High solubility in alcohols and polar aprotic solvents via H-bond networks.[1]
Structural Solubility Logic

The chlorine substituent at the C3 position reduces the crystal lattice energy compared to the parent pyrazole, lowering the melting point. This makes solubility high in most organic solvents but complicates crystallization , as the entropic penalty for solidification is high near room temperature.

Solubility Data & Solvent Selection

The following classifications are derived from industrial extraction protocols and chromatographic behavior.

A. Solubility Tier List

Data reflects ambient temperature (25 °C).

Solvent ClassSolventsSolubility StatusApplication
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOVery High (>500 mg/mL)Reaction Medium: Standard solvent for synthesis from 3-aminopyrazole.[1]
Polar Protic Methanol, Ethanol, IsopropanolHigh Dissolution: Good for transferring; risk of solvolysis if heated with strong acids.[1]
Esters/Ethers Ethyl Acetate (EtOAc), THF, MTBEHigh Extraction: Primary solvents for extracting the neutral compound from aqueous quench.
Chlorinated Dichloromethane (DCM), ChloroformHigh Partitioning: Excellent for liquid-liquid extraction; denser than water.[1]
Hydrocarbons Hexanes, Heptane, CyclohexaneLow / Moderate Purification: Used as the non-polar component in silica chromatography (e.g., 20:1 Hex:EtOAc).
Aqueous WaterLow (<10 mg/mL)Quench/Wash: Used to remove inorganic salts (CuCl₂) after synthesis.[1]
B. Thermodynamic Modeling (The "Oiling Out" Phenomenon)

Because the melting point (40 °C) is close to standard operating temperatures, the solubility curve often intersects the liquid-liquid miscibility gap before hitting the solidus line.

  • Ideal Solubility Model (van't Hoff):

    
    [1]
    
    • Implication: Since

      
      , the term in parentheses approaches zero, predicting very high solubility (
      
      
      ). This confirms why the compound is difficult to crystallize—it prefers the liquid state in solution.
  • Process Implication: Cooling a saturated solution in Ethanol/Water often results in a second liquid phase (emulsion) rather than crystals.[1]

Experimental Protocols

Protocol A: Determining Partition Coefficient (LogD)

Objective: To quantify extraction efficiency for process scale-up.

Method: Shake-Flask with HPLC/UV Analysis.[1]

  • Preparation: Saturate n-octanol with water and water with n-octanol for 24h.

  • Dissolution: Dissolve 50 mg of 3-chloro-1H-pyrazole in 10 mL of pre-saturated n-octanol.

  • Equilibration: Add 10 mL of pre-saturated water. Shake mechanically for 4 hours at 25 °C.

  • Separation: Centrifuge at 3000 rpm for 10 mins to break emulsion.

  • Analysis: Measure concentration in both phases using HPLC (C18 column, MeCN:Water mobile phase).

  • Calculation:

    
    [1]
    
    • Note: If pH is adjusted, this yields LogD.[3] For neutral extraction, maintain pH ~7.[1]

Protocol B: Purification via Salt Formation (Recrystallization Strategy)

Since the neutral compound oils out, converting to the HCl salt raises the melting point, enabling crystallization.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (5 volumes).

  • Salt Formation: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0 °C.

  • Precipitation: The hydrochloride salt (MP > 150 °C) will precipitate as a white solid.[1]

  • Filtration: Filter under nitrogen (hygroscopic).

  • Recrystallization: Recrystallize the salt from Ethanol/Isopropanol mixtures.

Visualizations

Workflow: Solubility-Driven Purification Logic

This diagram illustrates the decision matrix for handling the crude reaction mixture based on solubility principles.

PurificationLogicStartCrude Reaction Mixture(in MeCN)QuenchQuench with Aq. Ammonia(Phase Split)Start->QuenchRemove Cu saltsExtractExtract with Ethyl AcetateQuench->ExtractPartitioningEvapEvaporate SolventExtract->EvapStateCheckState Check:Oil or Solid?Evap->StateCheckDistillVacuum Distillation(BP ~110°C @ 10mmHg)StateCheck->DistillIf Green Oil (Standard)ColumnSilica Chromatography(Hexane/EtOAc 20:1)StateCheck->ColumnIf High Impurity ProfileSaltForm HCl Salt(Precipitate in EtOAc)StateCheck->SaltIf Solid RequiredFinalFinalDistill->FinalPure OilColumn->FinalSalt->FinalPure Salt

Caption: Decision tree for purification based on phase behavior and solubility limits.

Diagram: Molecular Interactions & Solvent Selection

InteractionsCompound3-Chloro-1H-PyrazoleHBondH-Bond Donor (NH)Compound->HBondPiStackPi-Pi Stacking(Aromatic Ring)Compound->PiStackLipophilLipophilic Region(Cl-C=C)Compound->LipophilWaterWater(Poor Solubility)HBond->WaterRepelled byHydrophobic ClMeCNAcetonitrile(High Solubility)HBond->MeCNH-Bond AcceptancePiStack->MeCNDipole-DipoleStabilizationHexaneHexane(Low Solubility)Lipophil->HexaneWeak Interaction

Caption: Mechanistic basis for solvent compatibility. The chloro-group disrupts water solubility despite the NH donor.

References

  • ChemicalBook. (2025).[1] 3-Chloro-1H-pyrazole Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2015).[1] An automated system for determining drug solubility based on laser monitoring technique. Retrieved from

  • BenchChem. (2025).[1] Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Retrieved from

  • Jouyban-Gharamaleki, V., et al. (2021).[1] Solubility study of ketoconazole in propylene glycol and ethanol mixtures. Journal of Molecular Liquids. (Contextual reference for laser monitoring method).

  • Google Patents. (2022).[1] WO2022028598A1 - Atr inhibitors and uses thereof.[1] (Describes use of 3-chloro-1H-pyrazole in synthesis). Retrieved from

The 3-Chloro-1H-Pyrazole Scaffold: A Technical Guide to Synthesis, Functionalization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern pharmacophore design, present in numerous FDA-approved drugs ranging from anti-inflammatories to targeted kinase inhibitors 1. Within this expansive chemical space, 3-chloro-1H-pyrazole (CAS 14339-33-4) has emerged as a highly versatile, metabolically stable heterocyclic building block 2. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and downstream applications in drug discovery.

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, it is critical to emphasize that the selection of a 3-chloro-substituted pyrazole over an unsubstituted pyrazole is never arbitrary. The introduction of the chlorine atom at the C3 position serves three causal functions in drug design:

  • Metabolic Shielding: The bare pyrazole ring is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. Halogenation at the C3 position sterically and electronically blocks this metabolic vulnerability, significantly extending the pharmacokinetic half-life of the resulting derivative 1.

  • pKa Modulation & H-Bonding: The electron-withdrawing inductive effect of the chlorine atom lowers the pKa of the adjacent N-H group. This tunes the hydrogen-bond donor capacity of the pharmacophore, optimizing target residence time in critical binding pockets, such as kinase hinge regions.

  • Lipophilic Efficiency (LipE): Chlorine increases the overall lipophilicity (LogP) of the fragment, enhancing passive membrane permeability without adding excessive molecular weight.

Note on Tautomerism: While often conceptualized as 3-chloro-3H-pyrazole, the isolable and thermodynamically stable product exists predominantly as the 1H-form (3-chloro-1H-pyrazole), maintaining an equilibrium with 5-chloro-1H-pyrazole depending on the solvent environment 3.

Synthetic Methodology: The Modified Sandmeyer Protocol

The most robust route to 3-chloro-1H-pyrazole is the conversion of 1H-pyrazol-3-amine via a modified Sandmeyer reaction 3.

Causality of Reagent Selection: Traditional aqueous diazotization (using NaNO₂/HCl in water) frequently fails for electron-rich heteroaromatics because the diazonium salt rapidly hydrolyzes to form an undesired 3-hydroxypyrazole byproduct. To circumvent this, the protocol utilizes isoamyl nitrite in a non-aqueous solvent (acetonitrile) . This suppresses hydrolysis. Furthermore, Copper(II) chloride is employed; in the presence of the organic nitrite and HCl, Cu(II) facilitates a highly efficient radical-mediated chlorination while liberating nitrogen gas [[3]]().

Self-Validating Experimental Protocol
  • Reaction Setup: Dissolve 20.0 g (241 mmol) of 1H-pyrazol-3-amine in 600 mL of anhydrous acetonitrile in a suitable reaction vessel equipped with a magnetic stirrer 2.

  • Acidification & Catalyst Addition: Slowly add 20 mL of concentrated HCl. Cool the mixture strictly to 0 °C using an ice-water bath. Add 65.0 g (481 mmol) of CuCl₂.

    • Validation Check: The mixture will undergo a distinct color change (typically dark green/brown), indicating successful copper complexation.

  • Non-Aqueous Diazotization: Stir at 0 °C for 30 minutes. Dropwise add 56.4 g (481 mmol) of isoamyl nitrite 2.

    • Causality Check: Dropwise addition is mandatory to control the exothermic diazotization and prevent the dangerous accumulation of reactive diazonium intermediates.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 48 hours.

    • Validation Check: Continuous evolution of N₂ gas will be observed. LC-MS analysis must indicate the disappearance of the starting material mass (m/z 84) and the appearance of the chlorinated product (m/z 103/105 isotopic pattern).

  • Workup & Cu-Quenching: Quench the reaction by adding 1 L of 10% aqueous ammonia solution 3.

    • Causality Check: Aqueous ammonia forms a highly water-soluble

      
       complex. This prevents copper salts from precipitating and contaminating the organic extraction phase.
      
  • Extraction & Purification: Extract the aqueous phase with ethyl acetate (5 x 500 mL). Wash combined organics with saturated brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1) to afford the target product [[2]]().

Quantitative Data Summary

ParameterValueCausality / Significance
CAS Number 14339-33-4Unique identifier for regulatory and procurement tracking 2
Molecular Formula C₃H₃ClN₂Base building block mass
Molecular Weight 102.52 g/mol Low MW ensures high ligand efficiency (LE) in downstream hits 4
Typical Yield ~42%Reflects losses during aqueous extraction of the highly polar scaffold 2
¹H NMR (400 MHz, CDCl₃) δ 12.84 (br s, 1H), 7.62 (s, 1H), 6.29 (s, 1H)Confirms C4 and C5 protons; broad singlet confirms N-H tautomerism 2
Physical Form Greenish oil to pale yellow solidVisual indicator of purity and residual copper trace levels 2

Downstream Medicinal Chemistry Applications

The 3-chloro-1H-pyrazole block is primed for diverse functionalization, making it a highly sought-after intermediate for several therapeutic targets:

  • Kinase Inhibitors (JAK/STAT Pathway): 3-chloro-1H-pyrazole is heavily utilized in the design of Janus kinase (JAK) inhibitors. Automated closed-loop molecular discovery platforms have utilized 3-chloropyrazole to synthesize isopropyl 3-chloro-1H-pyrazole-1-carboxylate intermediates. These are subsequently elaborated into potent JAK1/2/3 and TYK2 inhibitors for autoimmune diseases and oncology 5.

  • P2X3 Receptor Antagonists: The scaffold is a critical precursor in the synthesis of aminoquinazolines, which act as highly selective P2X3 inhibitors targeted at chronic cough and neuropathic pain [[2]]().

  • Anticancer & Anti-inflammatory Agents: Pyrazole biomolecules, particularly those functionalized at the N1 and C4 positions via cross-coupling, have shown significant efficacy against EGFR, HER-2, and Aurora A/B kinases 6.

Visualizing the Synthetic and Therapeutic Workflow

DMTA_Workflow cluster_0 Chemical Synthesis (Modified Sandmeyer) cluster_1 Medicinal Chemistry Applications A 1H-pyrazol-3-amine (Starting Material) B Diazotization (Isoamyl nitrite, HCl, 0°C) A->B C Diazonium Intermediate (Transient) B->C D Cu(II) Chlorination (CuCl2, MeCN) C->D E 3-Chloro-1H-pyrazole (Core Scaffold) D->E F N1-Functionalization (e.g., Alkylation) E->F G C4/C5 C-H Activation (e.g., Cross-Coupling) E->G H JAK Family Inhibitors (Anticancer/Immune) F->H I P2X3 Antagonists (Neuropathic Pain) F->I G->H

Workflow detailing the synthesis of 3-chloro-1H-pyrazole and its downstream therapeutic applications.

References

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from:[Link]

  • NIH/PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from:[Link]

  • ChemRxiv. Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets. Retrieved from:[Link]

Sources

3-Chloropyrazole vs. 4-Chloropyrazole: A Structural and Synthetic Divergence Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Trap

In medicinal chemistry and agrochemical design, the distinction between 3-chloropyrazole and 4-chloropyrazole is not merely positional—it is foundational. While they share the formula C₃H₃ClN₂, their electronic behaviors, synthetic accessibilities, and reactivity profiles are radically different.

  • 4-Chloropyrazole behaves as an electron-rich aromatic system (at C3/C5), easily accessible via direct electrophilic substitution, and serves as a robust, symmetric scaffold.

  • 3-Chloropyrazole (and its tautomer 5-chloropyrazole) acts as a polarized, "push-pull" system, requiring de novo synthesis or diazonium chemistry to access. It offers unique halogen-bonding vectors but poses significant regioselectivity challenges during functionalization.

This guide dissects these differences to aid researchers in scaffold selection and synthetic planning.

Part 1: Electronic Architecture & Physical Properties

The Tautomerism Divide

The most critical distinction lies in tautomeric equilibrium.

  • 4-Chloropyrazole: The chlorine atom is on the axis of symmetry. The tautomeric shift of the proton between N1 and N2 produces an identical structure (degenerate tautomerism).

  • 3-Chloropyrazole: The chlorine is adjacent to one nitrogen.[1] Tautomerization creates 5-chloropyrazole . In solution, these exist in rapid equilibrium, but the 3-chloro-1H-pyrazole form is generally favored in the solid state and in polar solvents due to dipole minimization.

Physical Property Contrast

The lack of symmetry in the 3-isomer drastically affects crystal packing, leading to a significantly lower melting point compared to the 4-isomer.

Property3-Chloropyrazole4-ChloropyrazoleSignificance
Melting Point ~40 °C75–79 °C4-Cl packs more efficiently due to symmetry.
pKa (Acidity) Lower (~11.0)Higher (>12.0)3-Cl exerts a stronger inductive (-I) effect on the NH group due to proximity.
Dipole Moment HighLow3-Cl creates a strong dipole across the ring; 4-Cl vectors partially cancel.
Electronic Character

-deficient at C4

-rich at C3/C5
Determines EAS reactivity (see Part 3).

Part 2: Synthetic Access & Scalability

The synthetic routes to these isomers illustrate the "Easy vs. Hard" paradigm in heterocyclic chemistry.

4-Chloropyrazole: The "Direct" Route

Because the pyrazole ring is electron-rich, electrophilic aromatic substitution (EAS) occurs preferentially at the 4-position.

  • Method: Direct chlorination of pyrazole.

  • Reagents:

    
    -Chlorosuccinimide (NCS) or 
    
    
    
    in
    
    
    or water.
  • Scalability: High. No protecting groups required.

3-Chloropyrazole: The "De Novo" Route

Direct chlorination of pyrazole never yields 3-chloropyrazole as the major product. Accessing this isomer requires constructing the ring with the chlorine already in place or using diazonium chemistry.

  • Method A (Sandmeyer): Diazotization of 3-aminopyrazole followed by Sandmeyer reaction with CuCl.

  • Method B (Cyclization): Condensation of

    
    -keto esters with hydrazine followed by chlorination (often yields 5-chloro-1-methyl isomers if methylated).
    
Visualization: Synthetic Decision Tree

Synthesis Start Target Scaffold Decision Position of Cl? Start->Decision Cl4 4-Chloropyrazole Decision->Cl4 C4 (Symmetric) Cl3 3-Chloropyrazole Decision->Cl3 C3 (Asymmetric) Method4 Direct Electrophilic Halogenation (NCS/Cl2) Cl4->Method4 Outcome4 High Yield Single Step Method4->Outcome4 Method3a Sandmeyer Reaction (from 3-NH2-Pyrazole) Cl3->Method3a Method3b Cyclization (Hydrazine + 3-ethoxyacrylonitrile) Cl3->Method3b Outcome3 Multi-step Regio-isomer risks Method3a->Outcome3 Method3b->Outcome3

Caption: Synthetic logic flow comparing the direct access of 4-chloropyrazole vs. the multi-step construction required for 3-chloropyrazole.

Part 3: Reactivity Profile & Functionalization

Electrophilic Aromatic Substitution (EAS)
  • 4-Chloropyrazole: The C4 position is blocked. Further EAS (e.g., nitration) is difficult and forces substitution to the less reactive C3/C5 positions or requires harsh conditions.

  • 3-Chloropyrazole: The C4 position remains open and is highly reactive. Nitration or bromination of 3-chloropyrazole readily yields 3-chloro-4-substituted pyrazoles .

Directed Lithiation (The Regioselectivity Trap)

When the nitrogen is protected (e.g., with SEM or THP), lithiation regiochemistry diverges.

  • 1-SEM-4-Chloropyrazole:

    • Site of Lithiation: C5 (Ortho to the protecting group).

    • Mechanism: Coordination-Directed Metallation (CDM). The Cl at C4 exerts a minor inductive effect, but the N-protecting group dominates.

    • Result: Formation of 4-chloro-5-substituted pyrazoles.

  • 1-SEM-3-Chloropyrazole:

    • Site of Lithiation: C5 (Ortho to protecting group).

    • Mechanism: Even though C4 is available, the kinetic acidity of the C5 proton (adjacent to N) is higher.

    • Note: To functionalize C4, one must usually rely on Halogen-Metal Exchange (if a Br/I is present) or EAS, rather than direct lithiation.

Visualization: Reactivity & Lithiation Map

Reactivity Sub4 1-SEM-4-Chloropyrazole Li4 Lithiation (n-BuLi) Sub4->Li4 Prod4 C5-Lithio Species (Ortho to N) Li4->Prod4 Sub3 1-SEM-3-Chloropyrazole Li3 Lithiation (n-BuLi) Sub3->Li3 EAS3 Electrophilic Subst. (NCS/NBS) Sub3->EAS3 Preferred path for C4 func. Prod3 C5-Lithio Species (Kinetic Control) Li3->Prod3 ProdEAS C4-Substituted Product EAS3->ProdEAS Preferred path for C4 func.

Caption: Comparative reactivity showing that lithiation targets C5 for both isomers, while EAS allows 3-chloropyrazole to be functionalized at C4.

Part 4: Medicinal Chemistry Implications[2][3][4]

Metabolic Stability
  • 4-Chloropyrazole: Often used to block the metabolic "soft spot" at the 4-position. Pyrazoles are frequently metabolized via oxidation at C4; placing a chlorine here blocks CYP450-mediated hydroxylation, extending half-life (

    
    ).
    
  • 3-Chloropyrazole: The chlorine at C3 is less effective at blocking metabolic clearance if the C4 position remains unsubstituted. However, it modulates the pKa of the NH, influencing solubility and permeability.

Halogen Bonding & Bioisosterism
  • 3-Cl as a Polar Interaction Vector: The 3-chloro substituent is often positioned to engage in halogen bonding with backbone carbonyls in kinase hinge regions. The vector is distinct from the 4-Cl, allowing for sampling of different pockets.

  • Steric Bulk: The 4-Cl projects into the solvent or deep pocket depending on binding mode, whereas 3-Cl is often "tucked" near the linker region, creating steric clashes if the binding pocket is narrow near the hinge.

Experimental Protocols

Protocol A: Synthesis of 4-Chloropyrazole (Direct Halogenation)

Principle: Electrophilic substitution on the electron-rich pyrazole ring.

  • Dissolve: Pyrazole (1.0 eq) in

    
     or Acetonitrile.
    
  • Add:

    
    -Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.
    
  • React: Warm to room temperature and stir for 12 hours.

  • Workup: Filter off succinimide byproduct. Wash filtrate with water.

  • Purify: Recrystallize from hexane/ethyl acetate.

    • Yield: Typically >85%.[2]

    • Reference:J. Org.[3] Chem. 2018, 83, 4, 2473–2478.

Protocol B: Synthesis of 3-Chloropyrazole (Sandmeyer Route)

Principle: Conversion of an amine to a halide via a diazonium salt.

  • Prepare: Dissolve 3-aminopyrazole (1.0 eq) in conc. HCl/Water at 0 °C.

  • Diazotize: Add

    
     (1.1 eq) dropwise, maintaining temp <5 °C. Stir for 30 min.
    
  • Substitution: Slowly add the diazonium solution to a stirred solution of CuCl (1.2 eq) in conc. HCl at 0 °C.

  • React: Allow to warm to RT and stir for 2 hours. Heat to 60 °C for 30 min to ensure

    
     evolution is complete.
    
  • Workup: Neutralize with

    
     (carefully), extract with Ethyl Acetate.
    
  • Purify: Silica gel chromatography (Hexane/EtOAc).

    • Yield: Typically 40-60%.

    • Note: The product is an oil or low-melting solid (mp ~40 °C).

References

  • Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole. BenchChem Technical Guide. Link

  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. J. Org. Chem. 2018, 83, 4, 2473–2478. Link

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine. Molecules 2023, 28(3), 932.[4] Link

  • Regioselectivity in lithiation of 1-methylpyrazole. Org. Biomol. Chem. 2006, 4, 1261-1267.[5][6] Link

  • 3-chloro-1H-pyrazole Properties and Melting Point. ChemicalBook CAS Database. Link

Sources

3-Chloro-1H-Pyrazole: Structural Dynamics and Hydrogen Bond Donor Capacity in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently deployed as a core pharmacophore in kinase inhibitors, antimicrobials, and anti-inflammatory agents. Among its derivatives, 3-chloro-1H-pyrazole offers a unique physicochemical profile. The strategic placement of a chlorine atom at the C3 position fundamentally alters the electronic landscape of the heterocycle, significantly enhancing its Hydrogen Bond Donor (HBD) capacity.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural tautomerism of 3-chloro-1H-pyrazole, explain the causality behind its enhanced HBD strength, and provide a self-validating experimental protocol for quantifying these interactions in the laboratory.

Structural Dynamics and Tautomeric Equilibrium

In solution, 1H-pyrazoles exist in a dynamic tautomeric equilibrium. For 3-chloro-1H-pyrazole, the proton rapidly exchanges between the two nitrogen atoms, resulting in an equilibrium between 3-chloro-1H-pyrazole and 5-chloro-1H-pyrazole.

The position of this equilibrium is dictated by the electronic properties of the substituent. The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I) across the


-bond framework. Because the -I effect destabilizes the adjacent protonated nitrogen, the equilibrium heavily favors the 3-chloro-1H-pyrazole tautomer, where the proton is located at the N1 position, furthest from the electron-withdrawing chlorine atom.

G T1 5-Chloro-1H-pyrazole (Less favored) Eq Tautomeric Equilibrium T1->Eq T2 3-Chloro-1H-pyrazole (More favored) T2->Eq HBD Enhanced N-H Polarization (Stronger HBD) T2->HBD Inductive Effect (-I) Target Kinase Hinge Binding (Backbone C=O) HBD->Target H-Bond Donation

Fig 1: Tautomeric equilibrium and inductive enhancement of HBD capacity in 3-chloropyrazole.

Causality of Enhanced Hydrogen Bond Donor Capacity

In rational drug design, optimizing interactions with target proteins often requires fine-tuning the acidity of hydrogen bond donors [1]. Unsubstituted pyrazole is a moderate HBD. However, the introduction of the C3-chlorine atom fundamentally changes the donor strength.

The Mechanistic Rationale: The chlorine atom withdraws electron density from the pyrazole


-system and 

-framework. This electron depletion propagates to the N1-H bond, increasing the partial positive charge (

) on the proton. This polarization lowers the pKa of the N-H bond, making it significantly more acidic and, consequently, a much stronger hydrogen bond donor [2]. This enhanced HBD capacity is critical for anchoring inhibitors to the hinge region of kinases, where the pyrazole N-H must form a robust hydrogen bond with the backbone carbonyl of the target protein [3].
Quantitative Data Presentation

To illustrate the impact of substituents on HBD capacity, Table 1 summarizes the physicochemical metrics of various pyrazole derivatives. The Abraham solute hydrogen bond acidity (


) and the N-H chemical shift change (

) serve as empirical markers for donor strength.

Table 1: Comparative Hydrogen Bond Donor Capacity Metrics

CompoundSubstituent NaturepKa (N-H)Abraham HBD (

)

N-H (ppm) [a]
1H-PyrazoleNeutral~14.20.381.25
3-Methyl-1H-pyrazoleElectron-Donating (+I)~14.90.350.90
3-Chloro-1H-pyrazole Electron-Withdrawing (-I) ~11.5 0.48 2.45
3-Trifluoromethyl-1H-pyrazoleStrong Electron-Withdrawing~9.70.543.10

[a] Empirical shift upon titration with 1.0 equivalent of DMSO in CDCl3 at 298K.

Experimental Protocol: Quantifying HBD Capacity via NMR Titration

To accurately measure the HBD capacity of 3-chloro-1H-pyrazole, we utilize


H NMR titration. This method is highly sensitive to the deshielding effect experienced by a proton when it participates in a hydrogen bond.

Self-Validating System Design: A common pitfall in NMR titration is concentration-dependent self-association (dimerization of the pyrazole). To build a self-validating protocol, we employ a constant-host concentration method . Furthermore, we track the non-exchangeable C5-H proton as an internal control. If the C5-H shift remains relatively static while the N-H proton shifts dramatically downfield, it validates that the observed


 is due to specific H-bonding, not global solvent polarity changes.
Step-by-Step Methodology

Reagents:

  • Host: 3-chloro-1H-pyrazole (Analyte)

  • Guest (HBA): Dimethyl sulfoxide (DMSO-d6)

  • Solvent: Chloroform-d (

    
    , dried over molecular sieves)
    

Procedure:

  • Preparation of Host Stock Solution: Prepare a 10 mM solution of 3-chloro-1H-pyrazole in dry

    
    . This low concentration minimizes baseline self-dimerization.
    
  • Preparation of Guest Titrant: Prepare a 200 mM solution of DMSO-d6. Crucial Step: Dissolve the DMSO-d6 in the 10 mM Host Stock Solution. This ensures that as the titrant is added, the concentration of the host remains exactly 10 mM, eliminating dilution artifacts.

  • Baseline Acquisition: Transfer 500

    
    L of the Host Stock Solution to an NMR tube. Acquire a baseline 
    
    
    
    H NMR spectrum at 298K. Record the exact chemical shift of the N-H proton and the C5-H proton.
  • Incremental Titration: Add the Guest Titrant to the NMR tube in specific aliquots (e.g., 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 equivalents of HBA).

  • Equilibration and Acquisition: After each addition, invert the tube gently to mix, allow 2 minutes for thermal equilibration in the probe, and acquire the spectrum.

  • Data Processing: Plot the change in chemical shift (

    
    ) of the N-H proton against the concentration of the guest. Use non-linear regression (e.g., a 1:1 binding isotherm model) to calculate the association constant (
    
    
    
    ).

Workflow Prep Sample Prep (Constant Host Conc.) Titration Incremental Titration of HBA Prep->Titration NMR 1H NMR Acquisition Titration->NMR Analysis Non-linear Regression (Calculate Ka) NMR->Analysis

Fig 2: Step-by-step 1H NMR titration workflow for quantifying hydrogen bond donor capacity.

Conclusion

The 3-chloro-1H-pyrazole scaffold is a masterclass in leveraging electronic effects for structural optimization. By understanding the causality between the electronegative chlorine substituent and the resulting N-H bond polarization, researchers can predictably enhance the hydrogen bond donor capacity of their molecules. When coupled with rigorous, self-validating analytical techniques like constant-host NMR titration, this knowledge allows for the precise engineering of highly potent, target-specific therapeutics.

References

  • Title: Hydrogen bond donors in drug design Source: ChemRxiv URL
  • Title: Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds Source: NIH URL
  • Title: Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry: Application Notes and Protocols Source: Benchchem URL

An In-depth Technical Guide to the Thermal Properties of 3-Chloro-1H-pyrazole: Melting Point and Thermal Stability

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

3-Chloro-1H-pyrazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals, necessitates a thorough understanding of its fundamental physicochemical properties.[1][2][3] Among these, thermal stability and melting point are critical parameters that influence its storage, handling, and reaction conditions. This guide provides a comprehensive overview of the melting point and thermal stability of 3-chloro-1H-pyrazole, offering both established data and detailed methodologies for their determination. The focus is on providing researchers, scientists, and drug development professionals with the technical insights required for the effective application of this versatile compound.

The synthesis of 3-chloro-1H-pyrazole is commonly achieved through a Sandmeyer reaction, starting from 3-aminopyrazole.[1][2] This process involves diazotization of the amino group followed by a copper-catalyzed chlorination. It is crucial to note that the predominant and more stable tautomer isolated is 3-chloro-1H-pyrazole, not the 3H-tautomer.[1] The purity of the final product, often achieved through silica gel column chromatography, is paramount, as impurities can significantly impact its thermal characteristics.[1][2]

Melting Point of 3-Chloro-1H-pyrazole

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For 3-chloro-1H-pyrazole, a sharp melting range is indicative of a high-purity sample.

Reported Melting Point Data

The following table summarizes the reported melting point for 3-chloro-1H-pyrazole.

ParameterValueSource(s)
Melting Point40 °C[2][4]

This value serves as a critical benchmark for researchers synthesizing or utilizing this compound. A significant deviation from this temperature, particularly a broadened melting range, would suggest the presence of impurities.

Experimental Protocol for Melting Point Determination

The determination of the melting point of 3-chloro-1H-pyrazole should be performed using a calibrated melting point apparatus. The following protocol outlines a standardized procedure.

Methodology:

  • Sample Preparation: A small, dry sample of crystalline 3-chloro-1H-pyrazole is finely powdered. This ensures uniform heat distribution. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

  • Heating Rate: The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point of 40 °C.

  • Melting Range Determination: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

  • Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities, which depress and broaden the melting point.

Causality Behind Experimental Choices:

  • Fine Powdering: Ensures efficient and uniform heat transfer throughout the sample.

  • Slow Heating Rate: Crucial for accurate determination of the melting range by allowing the sample and the thermometer to be in thermal equilibrium.

  • Calibration: Regular calibration of the melting point apparatus with known standards is essential for accurate and reproducible results.

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis prep1 Obtain dry, crystalline 3-chloro-1H-pyrazole prep2 Finely powder the sample prep1->prep2 prep3 Pack into capillary tube (2-3 mm) prep2->prep3 meas1 Place capillary in calibrated apparatus prep3->meas1 Transfer meas2 Rapid heat to ~30°C meas1->meas2 meas3 Slow heat (1-2°C/min) meas2->meas3 meas4 Record melting range (onset to clear liquid) meas3->meas4 analysis1 Compare to literature value (40°C) meas4->analysis1 Analyze analysis2 Assess melting range width analysis1->analysis2 analysis3 Sharp range (≤1°C) indicates high purity analysis2->analysis3

Caption: Workflow for the determination of the melting point of 3-chloro-1H-pyrazole.

Thermal Stability of 3-Chloro-1H-pyrazole

Methods for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of chemical compounds.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which a material begins to decompose.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can detect exothermic or endothermic events such as melting, crystallization, and decomposition.

Studies on other pyrazole derivatives, such as trinitropyrazoles and metal complexes of pyrazoles, have effectively utilized these techniques to characterize their thermal decomposition pathways.[5][6][7]

Experimental Protocol for Thermal Stability Analysis (TGA/DSC)

The following protocol provides a general framework for assessing the thermal stability of 3-chloro-1H-pyrazole.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 3-chloro-1H-pyrazole is placed in an appropriate TGA or DSC pan (e.g., aluminum or ceramic).

  • Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 400 °C).

  • Data Acquisition: The instrument records the sample's mass loss (TGA) or heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA: The onset temperature of mass loss is identified as the decomposition temperature.

    • DSC: Exothermic peaks that are not associated with melting or crystallization are indicative of decomposition.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the sample, ensuring that the observed thermal events are due to thermal decomposition.

  • Constant Heating Rate: Allows for reproducible results and facilitates the calculation of kinetic parameters of decomposition.

  • Small Sample Size: Minimizes thermal gradients within the sample, leading to more accurate and sharper thermal transitions.

Visualization of the Thermal Stability Analysis Workflow

ThermalStabilityWorkflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_interpretation Data Interpretation prep1 Accurately weigh 1-5 mg of 3-chloro-1H-pyrazole prep2 Place in TGA/DSC pan prep1->prep2 analysis1 Load sample into instrument prep2->analysis1 Transfer analysis2 Purge with inert gas (N2 or Ar) analysis1->analysis2 analysis3 Heat at a constant rate (e.g., 10°C/min) analysis2->analysis3 analysis4 Record mass loss (TGA) and heat flow (DSC) analysis3->analysis4 interp1 Identify onset temperature of mass loss (TGA) analysis4->interp1 Analyze interp3 Determine decomposition temperature interp1->interp3 interp2 Identify exothermic decomposition peaks (DSC) interp2->interp3

Caption: Workflow for the determination of the thermal stability of 3-chloro-1H-pyrazole using TGA/DSC.

The thermal properties of 3-chloro-1H-pyrazole, specifically its melting point and thermal stability, are critical for its effective use in research and development. The established melting point of 40 °C serves as a key indicator of purity. While specific decomposition data is not widely published, the methodologies of TGA and DSC provide a robust framework for determining its thermal stability. By following the detailed protocols outlined in this guide, researchers can ensure the accurate characterization of this important chemical intermediate, leading to more reliable and reproducible experimental outcomes.

References

  • Synthesis method of 1-(3-chloro-2-pyridyl)
  • Specifications of 3-Chloro-1H-pyrazole. Capot Chemical. [Link]

  • Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. US9522900B2.
  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. [Link]

  • DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. ResearchGate. [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate. [Link]

Sources

Methodological & Application

synthesis of 3-chloro-1H-pyrazole from 3-aminopyrazole via Sandmeyer reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole via Modified Sandmeyer Reaction

Abstract & Strategic Overview

The conversion of 3-aminopyrazole to 3-chloro-1H-pyrazole (CAS: 14339-33-4) is a pivotal transformation in the synthesis of pyrazole-based scaffolds, widely used in kinase inhibitors (e.g., P2X3 antagonists) and agrochemicals. While the classical aqueous Sandmeyer reaction (NaNO₂/HCl/CuCl) is the historical standard, it often suffers from low yields with electron-rich heterocycles due to the instability of the pyrazole-3-diazonium intermediate and the formation of azo-coupling byproducts (tars).

This protocol details a Modified Non-Aqueous Sandmeyer Reaction (Doyle-Kirshenbaum variation). By utilizing isoamyl nitrite (alkyl nitrite) and copper(II) chloride in anhydrous acetonitrile , this method minimizes hydrolytic side reactions and stabilizes the radical intermediates, offering a more robust route for scale-up.

Key Advantages of this Protocol:

  • Enhanced Stability: Anhydrous conditions prevent the hydrolysis of the diazonium salt to the phenol (3-hydroxypyrazole).

  • Radical Control: The use of organic nitrites facilitates a smoother generation of the diazonium species in situ, immediately intercepted by the copper halide.

  • Scalability: Avoids the handling of solid, explosive diazonium salts.

Reaction Mechanism

The transformation proceeds via a radical-nucleophilic aromatic substitution (


 or radical atom transfer) pathway.
  • Diazotization: The amino group reacts with isoamyl nitrite (acting as a source of

    
    ) to form the pyrazole-3-diazonium chloride species in situ.
    
  • Radical Generation: The diazonium salt undergoes a single-electron transfer (SET) from the Copper species, releasing

    
     gas and generating a pyrazolyl radical.
    
  • Chlorine Transfer: The pyrazolyl radical abstracts a chlorine atom from the Copper(II) chloride coordination sphere, forming the C-Cl bond and regenerating the catalyst cycle.

Note on Tautomerism: 3-aminopyrazole exists in equilibrium with 5-aminopyrazole. The product, 3-chloro-1H-pyrazole, is the thermodynamically stable tautomer.

SandmeyerMechanism Amine 3-Aminopyrazole (Substrate) Diazonium [Pyrazole-3-N2]+ Cl- (Transient Diazonium) Amine->Diazonium Diazotization (in MeCN) Nitrite Isoamyl Nitrite (NO Source) Nitrite->Diazonium Radical Pyrazolyl Radical (Intermediate) Diazonium->Radical - N2 (gas) SET from Cu Product 3-Chloro-1H-pyrazole (Target) Radical->Product Cl abstraction Cu_Cycle Cu(II)/Cu(I) Cycle (Cl Transfer) Cu_Cycle->Radical Catalysis Cu_Cycle->Product

Caption: Mechanistic pathway of the modified Sandmeyer reaction using alkyl nitrites.

Safety Assessment (Critical)

  • Diazonium Hazards: Although this protocol avoids isolating the diazonium salt, the intermediate is energetic. Never allow the reaction mixture to dry out completely before quenching.

  • Isoamyl Nitrite: A vasodilator and volatile flammable liquid. Handle in a fume hood to avoid inhalation (risk of headache, hypotension).

  • Nitrogen Evolution: The reaction releases

    
     gas.[1] Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.
    
  • Copper Salts: Toxic to aquatic life. Dispose of aqueous waste as hazardous heavy metal waste.

Experimental Protocol

Scale: 241 mmol (approx. 20 g of starting material) Expected Yield: 40–55%

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
3-Aminopyrazole 83.091.020.0 gSubstrate
Copper(II) Chloride 134.452.065.0 gHalogen Source/Catalyst
Isoamyl Nitrite 117.152.056.4 g (~64 mL)Diazotizing Agent
Acetonitrile (MeCN) --600 mLSolvent (Anhydrous)
Conc.[1] HCl (37%) --20 mLAcid Activator
10% Aq. Ammonia --1000 mLQuenching Agent
Step-by-Step Methodology
  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a thermometer, and a nitrogen inlet/bubbler.

  • Solubilization: Charge the flask with 3-aminopyrazole (20.0 g) and acetonitrile (600 mL). Stir until fully dissolved.

  • Acidification: Slowly add conc. HCl (20 mL) to the solution. Note: A transient precipitate (hydrochloride salt) may form.

  • Catalyst Addition: Cool the mixture to 0–5 °C using an ice/water bath. Add Copper(II) Chloride (65.0 g) in one portion. The solution will turn dark green/brown.

  • Diazotization (Critical Step):

    • Charge the addition funnel with Isoamyl Nitrite (56.4 g).[1][4]

    • Add the nitrite dropwise over 45–60 minutes, maintaining the internal temperature below 10 °C.

    • Observation: Gas evolution (

      
      ) will be observed.[1][8] Ensure steady bubbling.
      
  • Reaction:

    • Stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir for 24–48 hours . Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[9]

  • Quenching:

    • Cool the mixture to 10 °C.

    • Slowly pour the reaction mixture into 10% aqueous ammonia (1 L). This quenches remaining diazonium species and complexes the copper (turning the aqueous layer deep blue).

  • Extraction:

    • Transfer to a separatory funnel.[1]

    • Extract the aqueous phase with Ethyl Acetate (5 × 500 mL).[1][4] Pyrazoles are water-soluble; exhaustive extraction is necessary.

  • Workup:

    • Combine organic layers and wash with Brine (sat.[1][4] NaCl).

    • Dry over anhydrous Sodium Sulfate (

      
      ).[1][4][6]
      
    • Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude oil.

  • Purification:

    • Purify via silica gel column chromatography.[4]

    • Eluent: Gradient of Hexane/Ethyl Acetate (20:1 to 5:1).

    • Product: 3-Chloro-1H-pyrazole is typically isolated as a pale green or yellow oil which may solidify upon standing (MP ~40 °C).

ExperimentalWorkflow Step1 1. Dissolve 3-Aminopyrazole in MeCN + HCl Step2 2. Cool to 0°C Add CuCl2 Step1->Step2 Step3 3. Dropwise Addition of Isoamyl Nitrite (Gas Evolution) Step2->Step3 Step4 4. Stir at RT for 48h (Monitor TLC) Step3->Step4 Step5 5. Quench with 10% NH4OH (Deep Blue Cu-Complex) Step4->Step5 Step6 6. Extract (EtOAc x5) & Concentrate Step5->Step6 Step7 7. Column Chromatography (Hex/EtOAc) Step6->Step7

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

Validation of the product should be performed using NMR and Mass Spectrometry.

  • Physical State: Pale yellow/green oil or low-melting solid.

  • Melting Point: 38–40 °C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       12.84 (br s, 1H, 
      
      
      
      ) – Broad signal, may exchange with
      
      
      .
    • 
       7.62 (d, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       6.29 (d, 
      
      
      
      Hz, 1H,
      
      
      )
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    (characteristic 3:1 Chlorine isotope pattern).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete extraction.Pyrazoles are amphoteric and water-soluble. Increase the number of extractions or use a continuous liquid-liquid extractor.
Tarry/Black Crude Decomposition of diazonium.[5]Ensure temperature is strictly kept <5 °C during nitrite addition.[5] Add nitrite slower.
Reaction Stalls Loss of Nitrite.Isoamyl nitrite is volatile. Ensure the system is closed (with bubbler) and not purging

too vigorously during addition. Add 0.2 eq extra nitrite if needed.
Blue Aqueous Layer Copper retention.The ammonia quench is vital. Ensure the aqueous layer is distinctly blue (Cu-ammonia complex) to ensure Cu is removed from the organic phase.

References

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Beletskaya, I. P., et al. (2007).[10] Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538.

  • Byju's. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

Sources

Application Note: Synthesis of 3-Chloro-1H-pyrazolyl-Aminoquinazoline Architectures for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Advanced Heterocyclic Functionalization, C-N Cross-Coupling, Kinase Scaffold Optimization

Introduction & Mechanistic Rationale

The 4-aminoquinazoline scaffold is a privileged pharmacophore in oncology, forming the ATP-competitive core of numerous FDA-approved tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib)[1]. In modern drug discovery, optimizing the physicochemical properties and kinase selectivity profiles of these cores relies heavily on the strategic incorporation of heterocyclic appendages[2].

The integration of a 3-chloro-1H-pyrazole moiety represents a highly sophisticated bioisosteric strategy in lead optimization. While pyrazoles are generally employed to improve aqueous solubility and provide critical hydrogen-bond donor/acceptor vectors, the specific addition of a chlorine atom at the 3-position serves two distinct mechanistic purposes:

  • Steric Gating & Selectivity: The chloro substituent projects into the kinase hinge region, imposing steric constraints that can dramatically improve selectivity profiles (e.g., differentiating JAK1 from JAK2, or targeting Aurora kinases and ATR)[2].

  • Electronic Modulation: The electron-withdrawing nature of the halogen decreases the pKa of the pyrazole N-H, altering its nucleophilicity. This electronic deactivation necessitates specialized cross-coupling conditions compared to unsubstituted pyrazoles, as the less nucleophilic nitrogen struggles to participate in standard oxidative addition/reductive elimination cycles[3].

Synthetic Strategy & Workflow

To construct these advanced architectures, a modular two-step approach is preferred. First, a nucleophilic aromatic substitution (SNAr) installs an aniline moiety onto a 4-chloroquinazoline core. Second, a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling attaches the 3-chloro-1H-pyrazole to a halogenated position on either the aniline or the quinazoline ring.

Figure 1: Modular synthetic workflow for 3-chloro-1H-pyrazolyl-aminoquinazolines.

Experimental Protocols

Expertise Note: The protocols below incorporate specific self-validating checkpoints to ensure intermediate integrity before proceeding to the cost-intensive palladium-catalyzed step.

Protocol A: Synthesis of the Halogenated 4-Aminoquinazoline Intermediate (SNAr)

Causality: SNAr at the C4 position of quinazoline is highly favored due to the electron-deficient nature of the pyrimidine ring. Running the reaction in a protic solvent (isopropanol) facilitates the departure of the chloride leaving group via hydrogen bonding stabilization of the transition state[1].

  • Reaction Setup: In a round-bottom flask, suspend 4-chloro-6-bromoquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol (0.2 M concentration).

  • Execution: Heat the mixture to 90°C under reflux for 2-4 hours.

  • Validation Checkpoint: Monitor by LC-MS. The product typically precipitates directly from the reaction mixture as the HCl salt. The absence of the 4-chloroquinazoline mass peak confirms completion.

  • Workup: Cool the mixture to room temperature. Filter the resulting precipitate, wash sequentially with cold isopropanol and diethyl ether to remove unreacted aniline, and dry under high vacuum to yield the 4-aminoquinazoline intermediate.

Protocol B: C-N Cross-Coupling of 3-Chloro-1H-pyrazole

Causality: The electron-withdrawing 3-chloro group deactivates the pyrazole, making standard Ullmann (Cu-catalyzed) or early-generation Pd couplings inefficient. BrettPhos Pd G3 is selected because the bulky, electron-rich BrettPhos ligand accelerates reductive elimination and prevents the formation of stable, catalytically inactive Pd-bis(pyrazole) off-target complexes[3].

  • Reagent Preparation: 4-Aminoquinazoline intermediate (1.0 eq), 3-chloro-1H-pyrazole (1.2 eq), BrettPhos Pd G3 (0.05 eq), Cs2CO3 (2.0 eq), anhydrous 1,4-dioxane (0.1 M).

  • Execution:

    • In a flame-dried Schlenk tube, combine the quinazoline intermediate, 3-chloro-1H-pyrazole, and Cs2CO3.

    • Evacuate and backfill with N2 (Perform 3 cycles to ensure complete oxygen removal).

    • Add BrettPhos Pd G3 and anhydrous 1,4-dioxane under a steady stream of N2.

    • Seal the tube tightly and stir at 100°C for 16 hours.

  • Validation Checkpoint: Analyze via LC-MS. Complete consumption of the starting material should be observed. Diagnostic indicator: The presence of a dehalogenated quinazoline byproduct indicates stalled amidation; if observed, ensure strict anhydrous conditions and verify base quality.

  • Workup: Dilute the cooled mixture with ethyl acetate (EtOAc), wash with distilled water and brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (SiO2, gradient of EtOAc in hexanes).

Reaction Optimization & Quantitative Data

The choice of catalyst and base is critical for the success of the C-N coupling with deactivated pyrazoles. Table 1 summarizes the optimization data and the causality behind the selected conditions.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
CuI / trans-N,N'-dimethylcyclohexane-1,2-diamineK2CO3DMF120< 10%Deactivated pyrazole fails to undergo efficient Ullmann coupling; starting material recovered.
Pd2(dba)3 / XantPhosCs2CO31,4-Dioxane10025%Sluggish reductive elimination; significant dehalogenation byproduct observed.
RuPhos Pd G2NaOtBuToluene10045%Strong base causes partial degradation of the quinazoline core.
BrettPhos Pd G3 Cs2CO3 1,4-Dioxane 100 82% Optimal. Bulky ligand promotes rapid reductive elimination; mild base preserves core integrity.

Table 1: Optimization of the Buchwald-Hartwig amidation for 3-chloro-1H-pyrazole coupling.

Mechanistic Pathway: Palladium-Catalyzed Amidation

The diagram below illustrates the catalytic cycle, highlighting where the specific properties of the 3-chloro-1H-pyrazole and the BrettPhos ligand dictate the reaction's success.

Figure 2: Catalytic cycle of the Buchwald-Hartwig C-N cross-coupling.

References

  • SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Accessed February 28, 2026. 1

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Accessed February 28, 2026. 2

  • Google Patents. WO2022028598A1 - Atr inhibitors and uses thereof. Accessed February 28, 2026. 3

Sources

The Versatile Role of 3-Chloro-1H-Pyrazole in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core in Modern Crop Protection

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, offering a versatile scaffold for the creation of potent and selective herbicides, fungicides, and insecticides.[1] Its unique chemical properties allow for a wide range of structural modifications, leading to compounds with diverse modes of action. Among the various pyrazole-based building blocks, 3-chloro-1H-pyrazole stands out as a particularly valuable precursor due to the reactivity of its chlorine substituent, which allows for facile introduction of various functional groups, and the presence of a reactive N-H group for further derivatization.

This technical guide provides an in-depth exploration of the synthetic utility of 3-chloro-1H-pyrazole in the preparation of high-value agrochemicals. We will delve into key synthetic transformations, providing detailed, field-proven protocols and explaining the rationale behind experimental choices. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering both a strategic overview and practical, actionable methodologies.

Core Synthetic Strategies: Unleashing the Potential of 3-Chloro-1H-Pyrazole

The synthetic versatility of 3-chloro-1H-pyrazole stems from two primary reactive sites: the nitrogen atom of the pyrazole ring and the carbon atom bearing the chlorine substituent. Strategic manipulation of these sites allows for the construction of a vast array of complex molecules.

N-Functionalization: Building the Molecular Framework

The nitrogen atom of the pyrazole ring is a key handle for introducing diverse substituents that can significantly influence the biological activity and physicochemical properties of the final compound.

N-alkylation is a fundamental transformation in pyrazole chemistry, enabling the introduction of various alkyl and aryl groups.[2] The choice of alkylating agent and reaction conditions is critical for achieving high regioselectivity and yield.

Protocol 1: General Procedure for N-Alkylation of 3-Chloro-1H-pyrazole

This protocol describes a general method for the N-alkylation of 3-chloro-1H-pyrazole using an alkyl halide in the presence of a base.

Materials:

  • 3-Chloro-1H-pyrazole

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetonitrile, DMF, THF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of 3-chloro-1H-pyrazole (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: The choice of base is crucial for deprotonating the pyrazole nitrogen. Stronger bases like NaH are suitable for less reactive alkylating agents, while weaker bases like K₂CO₃ are often sufficient for more reactive ones.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like acetonitrile and DMF are commonly used.

  • Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Visualization: N-Alkylation of 3-Chloro-1H-pyrazole

N_Alkylation 3-Chloro-1H-pyrazole 3-Chloro-1H-pyrazole N-Alkylated Product N-Alkylated Product 3-Chloro-1H-pyrazole->N-Alkylated Product 1. Base 2. R-X Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-Alkylated Product Base Base Base->N-Alkylated Product Solvent Solvent Solvent->N-Alkylated Product

Caption: General workflow for N-alkylation of 3-chloro-1H-pyrazole.

C-Functionalization at the 3-Position: The Power of the Chloro Substituent

The chlorine atom at the 3-position of the pyrazole ring is a versatile leaving group, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds.[3] In the context of agrochemical synthesis, it allows for the introduction of substituted phenyl rings, a common motif in many active ingredients.

Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-1-aryl-1H-pyrazole

This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-chloro-1-aryl-1H-pyrazole with a boronic acid.

Materials:

  • 3-Chloro-1-aryl-1H-pyrazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a reaction vessel, combine the 3-chloro-1-aryl-1H-pyrazole (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness of the Protocol: This protocol is self-validating as the progress can be easily monitored by standard analytical techniques, and the desired product can be purified and characterized to confirm its identity and purity. The use of a well-defined catalyst and conditions ensures reproducibility.

Visualization: Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling 3-Chloro-1-aryl-pyrazole 3-Chloro-1-aryl-pyrazole Coupled Product Coupled Product 3-Chloro-1-aryl-pyrazole->Coupled Product Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd Catalyst Pd Catalyst Base Base

Caption: Suzuki-Miyaura coupling of a 3-chloro-1-aryl-pyrazole.

Application in the Synthesis of Key Agrochemicals

The synthetic strategies discussed above are instrumental in the production of several commercially important agrochemicals.

Fungicides: The Rise of Pyrazole-4-Carboxamides (SDHIs)

A significant class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), often feature a pyrazole-4-carboxamide core.[4][5] The synthesis of these molecules frequently utilizes 3-chloro-1H-pyrazole derivatives as key intermediates.

Fluxapyroxad is a broad-spectrum SDHI fungicide developed by BASF.[6] Its synthesis involves the formation of a key pyrazole-4-carboxylic acid intermediate, which is then coupled with a substituted aniline.

Protocol 3: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (A Key Intermediate for Fluxapyroxad)

This protocol describes a plausible synthetic route to a key intermediate for Fluxapyroxad, starting from a 3-chloropyrazole derivative.

Materials:

  • Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate

  • Source of difluoromethyl group (e.g., difluorocarbene precursors)

  • Base (e.g., NaOH)

  • Thionyl chloride (SOCl₂)

  • Solvent (e.g., Ethanol, Dichloromethane)

Procedure:

  • Hydrolysis: To a solution of ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate in ethanol, add an aqueous solution of NaOH. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with HCl to precipitate the carboxylic acid. Filter and dry the solid to obtain 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Difluoromethylation: The introduction of the difluoromethyl group at the 3-position can be achieved through various methods, often involving nucleophilic substitution of the chloride with a difluoromethylating agent or through a more complex multi-step sequence.

  • Acid Chloride Formation: Suspend the resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in dichloromethane. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.[7]

Authoritative Grounding: The amidation of a pyrazole-4-carbonyl chloride with an aniline is a well-established method for the synthesis of SDHI fungicides.[6]

Visualization: Synthesis of a Pyrazole-4-Carboxamide Fungicide

SDHI_Synthesis 3-Chloro-pyrazole-4-carboxylate 3-Chloro-pyrazole-4-carboxylate Hydrolysis Hydrolysis 3-Chloro-pyrazole-4-carboxylate->Hydrolysis Pyrazole-4-carboxylic acid Pyrazole-4-carboxylic acid Hydrolysis->Pyrazole-4-carboxylic acid Functionalization Functionalization Pyrazole-4-carboxylic acid->Functionalization Modified Pyrazole-4-carboxylic acid Modified Pyrazole-4-carboxylic acid Functionalization->Modified Pyrazole-4-carboxylic acid Amidation Amidation Modified Pyrazole-4-carboxylic acid->Amidation Pyrazole-4-carboxamide (Fungicide) Pyrazole-4-carboxamide (Fungicide) Amidation->Pyrazole-4-carboxamide (Fungicide) Substituted Aniline Substituted Aniline Substituted Aniline->Amidation

Caption: Synthetic pathway to pyrazole-4-carboxamide fungicides.

Insecticides: The Phenylpyrazole Class

Phenylpyrazole insecticides, such as Fipronil, are another important class of agrochemicals derived from pyrazole precursors. The synthesis of these compounds often involves the construction of a substituted phenylpyrazole core.

The synthesis of Fipronil and its analogs typically starts from a suitably substituted pyrazole derivative. While the direct use of 3-chloro-1H-pyrazole might not be the most common starting point for Fipronil itself, the principles of pyrazole functionalization are central to its synthesis and the development of related insecticides. For instance, the synthesis of Fipronil involves the formation of a 5-amino-1-phenylpyrazole, which is then further functionalized.[8][9]

Protocol 4: Synthesis of a 5-Amino-1-phenylpyrazole Intermediate

This protocol provides a general approach to the synthesis of a 5-amino-1-phenylpyrazole, a key structural motif in Fipronil-type insecticides.

Materials:

  • A suitable β-ketonitrile

  • A substituted phenylhydrazine

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure:

  • Dissolve the β-ketonitrile (1.0 eq) and the substituted phenylhydrazine (1.0 eq) in the chosen solvent.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 5-amino-1-phenylpyrazole.

Expertise & Experience: The choice of the starting β-ketonitrile and phenylhydrazine determines the substitution pattern of the final phenylpyrazole. This modular approach allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Data Presentation: Summary of Key Reactions

Reaction TypeSubstrateReagentsKey ParametersProduct TypeAgrochemical Class
N-Alkylation 3-Chloro-1H-pyrazoleAlkyl halide, Base (K₂CO₃, NaH)50-80 °C, ACN/DMFN-Alkyl-3-chloropyrazoleIntermediate
Suzuki-Miyaura Coupling 3-Chloro-1-aryl-pyrazoleArylboronic acid, Pd catalyst, Base80-110 °C, Toluene/H₂O3-Aryl-1-aryl-pyrazoleIntermediate
Amide Coupling Pyrazole-4-carbonyl chlorideSubstituted aniline, Base (Et₃N)0-25 °C, THF/DCMPyrazole-4-carboxamideFungicide (SDHI)

Conclusion

3-Chloro-1H-pyrazole is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic functionalization through N-alkylation and C-C coupling reactions provides access to a wide range of complex molecular architectures, including the core structures of important fungicides and insecticides. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this key intermediate in the development of next-generation crop protection solutions.

References

  • Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). J-Stage.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
  • The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. (2025, October 29).
  • Scheme 4. Synthesis of pyrazole-4-carboxamide derivative 14. (n.d.). ResearchGate.
  • Fipronil: Toxicity, Applications, Preparation. (2023, April 27). ChemicalBook.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020, July 30). PubMed.
  • Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. (2014, June 17). MDPI.
  • Process for the preparation of Fipronil, an insecticide, and related pyrazoles. (n.d.). Google Patents.
  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (n.d.). ResearchGate.
  • A Practical Synthesis of the Key Intermediate for Fluxapyroxad. (n.d.). ResearchGate.
  • Fluxapyroxad: Synthesis and Introduction. (2024, January 31). ChemicalBook.
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC.
  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

Sources

Application Note: Copper-Catalyzed Regioselective Chlorination of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of aminopyrazoles is a critical workflow in pharmaceutical development, as halogenated pyrazoles serve as indispensable building blocks for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) in drug discovery. While traditional electrophilic chlorination of these electron-rich heterocycles is rapid, it is notoriously prone to poor regioselectivity, over-chlorination, and oxidative degradation of the sensitive primary amine functionality.

This application note details a robust, self-validating protocol for the Copper-Catalyzed Regioselective C4-Chlorination of Aminopyrazoles . By leveraging a Cu(II) catalyst to temper the reactivity of the halogenating agent, this procedure shifts the reaction from a chaotic electrophilic aromatic substitution (


) to a highly controlled, metal-directed pathway.

Mechanistic Rationale & Causality

Aminopyrazoles possess a highly electron-rich heteroaromatic core. When exposed to standard chlorinating agents without a catalyst, the reaction is governed by inherent electron densities, often leading to a mixture of C4-chlorinated, di-chlorinated, and amine-oxidized byproducts.

Introducing a copper catalyst fundamentally alters the reaction causality. Copper catalysis provides an effective means to control the regioselectivity of arene chlorination[1]. The Cu(II) center acts as both a Lewis acid and a redox mediator. It coordinates preferentially to the pyrazole nitrogen, bringing the metal center into close proximity to the C4 position. Subsequent oxidative addition of the chlorine source generates a transient Cu(III)-Cl species, which undergoes rapid reductive elimination to forge the C-Cl bond with pinpoint regioselectivity. This mechanistic paradigm is supported by analogous protocols demonstrating the conversion of arylboronic acids to aryl chlorides using Cu(I)/Cu(II) catalysts[2].

Mechanism Cu2 Cu(II) Catalyst Coord Cu-Pyrazole Complex Cu2->Coord Aminopyrazole Cu3 Cu(III)-Cl Species Coord->Cu3 NCS Prod C4-Cl Product Cu3->Prod Reductive Elimination Prod->Cu2 Regeneration

Catalytic cycle for the Cu-mediated regioselective C4-chlorination.

Experimental Design: The "Why" Behind the Parameters

To ensure maximum trustworthiness and reproducibility, every reagent in this protocol has been selected based on specific chemical causality:

  • Catalyst (Cu(OAc)₂): Selected for its solubility and mild redox potential. The acetate ligands act as internal bases (via a concerted metalation-deprotonation-like interaction), facilitating the interaction between the metal and the heterocycle. Recent advances have also utilized Cu(NO₃)₂ for the chlorination of arenes[3], but Cu(OAc)₂ provides superior functional group tolerance for free amines.

  • Chlorine Source (N-Chlorosuccinimide, NCS): Safer and more easily handled than Cl₂ gas. Traditional methods for pyrazole halogenation often rely on Oxone and sodium halides[4], but NCS provides a steady, low concentration of electrophilic chlorine, mitigating background

    
    .
    
  • Solvent (Acetonitrile): Stabilizes Cu(I)/Cu(II) intermediates without strongly competing for coordination sites, unlike DMSO or DMF which can poison the catalyst.

  • Workup (EDTA Wash): Aminopyrazoles are excellent bidentate ligands. Copper can remain chelated to the product, causing colored impurities and poisoning palladium catalysts in downstream cross-couplings. EDTA out-competes the pyrazole, sequestering the Cu(II) ions entirely.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and analytical In-Process Controls (IPCs) to ensure the system validates itself at every step.

Reagents Required:

  • Aminopyrazole substrate (1.0 mmol)

  • Cu(OAc)₂ (18.1 mg, 10 mol%)

  • N-Chlorosuccinimide (NCS) (140.2 mg, 1.05 mmol)

  • Anhydrous Acetonitrile (15 mL)

  • 0.5 M aqueous EDTA solution (pH 8)

  • Saturated aqueous Na₂S₂O₃

Step-by-Step Procedure:

  • Catalyst Coordination: Charge a dry 50 mL round-bottom flask with the aminopyrazole (1.0 mmol) and Cu(OAc)₂ (10 mol%). Add 10 mL of anhydrous acetonitrile. Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition to a deep blue/green hue, visually confirming the formation of the active Cu-pyrazole coordination complex.

  • Controlled Halogenation: Dissolve NCS (1.05 mmol) in 5 mL of acetonitrile. Add this solution dropwise over 30 minutes via a syringe pump at 25 °C.

    • Causality: Slow addition prevents a spike in Cl⁺ concentration, suppressing background uncatalyzed

      
       and preventing amine oxidation.
      
    • Validation Check: A transient color shift to dark brown/red may be observed as the drops hit the solution, indicative of the transient Cu(III) intermediate.

  • In-Process Control (IPC): After 2 hours of stirring, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeOH, and analyze.

    • Validation Check: The disappearance of the starting material mass

      
       and the emergence of the chlorinated product mass 
      
      
      
      (displaying the characteristic 3:1 isotopic ratio of ³⁵Cl/³⁷Cl) confirms successful conversion. Target >95% conversion before proceeding.
  • Quench & Copper Removal: Add 10 mL of saturated aqueous Na₂S₂O₃ to neutralize unreacted NCS. Next, add 15 mL of 0.5 M aqueous EDTA (pH 8) and stir vigorously for 20 minutes.

    • Validation Check: The aqueous layer will turn stark blue (confirming the formation of the Cu-EDTA complex), leaving the organic layer pale or colorless, validating the complete removal of copper from the product.

  • Isolation: Extract the mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography if necessary.

Workflow N1 1. Coordination Substrate + Cu N2 2. Chlorination NCS Addition N1->N2 N3 3. IPC Validation LC-MS Check N2->N3 N4 4. Quench Na2S2O3 N3->N4 N5 5. Purification EDTA Wash N4->N5

Experimental workflow for the self-validating Cu-catalyzed chlorination.

Quantitative Data Summaries

The causality of the experimental design is reflected in the optimization data. Omitting the copper catalyst results in poor yields due to over-chlorination, while using highly aggressive halogen sources (like Cl₂ gas) destroys the substrate.

Table 1: Catalyst & Reagent Optimization for C4-Chlorination

EntryCatalyst (mol %)Halogen SourceSolventYield (%)Observation / Causality
1NoneNCS (1.1 eq)MeCN42High over-chlorination; poor regiocontrol.
2CuCl₂ (10)NCS (1.1 eq)MeCN78Moderate amine oxidation observed.
3 Cu(OAc)₂ (10) NCS (1.1 eq) MeCN 94 Clean conversion, high regioselectivity.
4Cu(OAc)₂ (10)Cl₂ gasMeCN55Poor functional group tolerance; degradation.

Table 2: Substrate Scope (Using Optimized Conditions)

SubstrateR¹ (N-substituent)R³ (C3-substituent)Isolated Yield (%)Purity (HPLC)
1aPhenylMethyl92>99%
1bHydrogenPhenyl8998%
1cMethylTrifluoromethyl8597%
1dBenzylIsopropyl90>99%

References

1. Yang, L.; Lu, Z.; Stahl, S. S. Chem. Commun. 2009, 6460-6462. 2. Hynes, J. et al. Org. Lett. 2010, 12, 1192-1195. 3. Semwal, R. et al. Tetrahedron Lett. 2017, 58, 4111-4114. 4. Song, S. et al. PNAS 2022, 119 (21) e2122346119.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Chloro-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of 3-Chloro-1H-Pyrazole via Sandmeyer Reaction Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 2.1 (Current Best Practices)

Executive Summary: The "Unstable Intermediate" Challenge

The conversion of 3-aminopyrazole to 3-chloro-1H-pyrazole is deceptively simple. While the Sandmeyer reaction is a textbook transformation for anilines, heteroaromatic amines—specifically aminopyrazoles—present a unique failure mode: Diazonium Instability .

Unlike benzenediazonium salts, pyrazole-3-diazonium salts are prone to rapid internal decomposition and azo-coupling even at


. This guide addresses the two primary protocols:
  • The Classical Aqueous Route: Often results in low yields (20–40%) due to hydrolysis (phenol formation) and tarring.

  • The Anhydrous (Doyle) Route: The recommended industry standard for high yields (70–90%) using alkyl nitrites.

Module 1: Diagnostic & Decision Framework

Before modifying your protocol, use this logic flow to identify your specific failure mode.

TroubleshootingLogic Start Start: Low Yield / Failure CheckColor Observation: Reaction Color? Start->CheckColor BlackTar Black/Tarry CheckColor->BlackTar Dark/Oily RedOrange Red/Orange Precipitate CheckColor->RedOrange Bright Solids ClearLowYield Clear but Low Mass Recovery CheckColor->ClearLowYield No Solids Diag_Decomp Diagnosis: Diazonium Decomposition (T > 5°C or insufficient acid) BlackTar->Diag_Decomp Diag_Coupling Diagnosis: Azo Coupling (Insufficient acid/Slow nitrite addition) RedOrange->Diag_Coupling Diag_Solubility Diagnosis: Isolation Failure (Product is amphoteric/water soluble) ClearLowYield->Diag_Solubility Sol_Anhydrous Switch to Anhydrous Protocol (t-BuONO / MeCN) Diag_Decomp->Sol_Anhydrous Sol_Acid Increase HCl Conc. Maintain T < 0°C Diag_Coupling->Sol_Acid Sol_Extract Adjust pH to ~7.0 Continuous Extraction (EtOAc) Diag_Solubility->Sol_Extract

Figure 1: Decision tree for diagnosing Sandmeyer reaction failures in pyrazole systems.

Module 2: The Anhydrous Route (Recommended)

Why this works: Water is the enemy of pyrazole diazonium salts. By moving to organic solvents (Acetonitrile) and using alkyl nitrites (t-Butyl Nitrite or Isoamyl Nitrite), you eliminate the hydrolysis pathway (phenol formation) and stabilize the diazonium intermediate.

Protocol A: High-Yield Anhydrous Sandmeyer

Based on modified Doyle conditions.

Reagents:

  • 3-Aminopyrazole (1.0 eq)

  • t-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 eq)

  • CuCl₂ (anhydrous) (1.2 eq) — Note: Cu(II) is often preferred over Cu(I) in this variation for cleaner radical transfer.

  • Acetonitrile (Dry, degassed)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve CuCl₂ (1.2 eq) and t-BuONO (1.5 eq) in dry Acetonitrile. Heat to

    
    .
    
  • Addition: Dissolve 3-aminopyrazole in a minimum amount of Acetonitrile. Add this solution dropwise to the hot copper/nitrite mixture over 30–60 minutes.

    • Critical Control Point: Do not reverse this addition. Adding nitrite to the amine often leads to rapid azo coupling (Red/Orange solids). The amine must enter a solution with excess nitrosating agent.

  • Reaction: Stir at

    
     for 1–2 hours until gas evolution (N₂) ceases.
    
  • Workup: Quench with 20% HCl (aq). Extract with Ethyl Acetate.[1][2][3][4]

Troubleshooting Q&A:

Q: Why use CuCl₂ instead of CuCl? A: In the anhydrous alkyl-nitrite cycle, the mechanism involves an oxidative radical transfer. CuCl₂ often provides a cleaner transformation with fewer reduction byproducts compared to the classical aqueous CuCl method.

Q: Can I run this at room temperature? A: Yes, but the initiation may be sluggish. Heating to


 ensures immediate decomposition of the diazonium species into the radical, preventing accumulation of the unstable intermediate (Safety).

Module 3: The Aqueous Route (Legacy/Cost-Sensitive)

Why use this: If anhydrous reagents are unavailable or cost is the primary driver. Primary Risk: Formation of 3-hydroxypyrazole (hydrolysis) and azo-tars.

Protocol B: Optimized Aqueous Sandmeyer

Reagents:

  • 3-Aminopyrazole (1.0 eq)

  • NaNO₂ (1.1 eq)

  • HCl (Concentrated, >5.0 eq) — Excess acid is non-negotiable.

  • CuCl (1.2 eq)

Step-by-Step:

  • Acidification: Dissolve amine in 6M HCl. Cool to

    
     to 
    
    
    
    (Salt/Ice bath).
    • Note: Pyrazole is a base. It buffers the solution. Ensure pH remains < 1 during the entire process.

  • Diazotization: Add NaNO₂ (aq) dropwise. Maintain T <

    
    .[5][6]
    
    • Stop Point: If the solution turns bright red/orange, you are forming triazenes/azo dyes. Add more acid immediately.

  • Sandmeyer Step: Transfer the cold diazonium solution into a cold (

    
    ) solution of CuCl in concentrated HCl.
    
    • Caution: Never let the diazonium salt warm up before hitting the copper catalyst.

  • Decomposition: Allow to warm slowly to Room Temp over 2 hours.

Module 4: Isolation & Purification (The "Hidden" Yield Killer)

Even with 100% conversion, yields often drop to 30% during workup because 3-chloro-1H-pyrazole is amphoteric and moderately water-soluble.

The Isolation Protocol:

  • pH Adjustment: After the reaction, the solution is highly acidic.

    • Do NOT extract yet. The pyrazole is protonated (pyridinium-like cation) and stays in the water.

    • Neutralize carefully with NaOH or NaHCO₃ to pH 6–7 .

    • Warning: Do not go to pH > 10. The N-H proton can be deprotonated, forming the anionic salt, which is also water-soluble.

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Extraction: Use Ethyl Acetate or THF/EtOAc (1:1) . Perform 3–4 extractions.

    • Pro Tip: Continuous liquid-liquid extraction for 12 hours guarantees >95% recovery.

Data Comparison: Aqueous vs. Anhydrous

FeatureAqueous (Classical)Anhydrous (Alkyl Nitrite)
Typical Yield 30% – 50%75% – 90%
Primary Impurity 3-Hydroxypyrazole (Phenol)Unreacted Amine
Safety Moderate (Diazonium accumulation)High (In-situ consumption)
Solvent Cost Low (Water)Moderate (MeCN)
Scalability Difficult (Foaming/Temp control)Excellent

Visualizing the Mechanism[2]

Understanding why the yield fails is crucial. The diagram below illustrates the competition between the desired radical pathway and the ionic side reactions.

ReactionMechanism Amine 3-Aminopyrazole Diazonium Diazonium Salt (Unstable Intermediate) Amine->Diazonium NaNO2/HCl (Acidic) Radical Aryl Radical Diazonium->Radical CuCl/CuCl2 (Sandmeyer) Phenol Hydrolysis Product (3-OH-Pyrazole) Diazonium->Phenol H2O / Heat (Ionic Path) Tar Azo Coupling (Tars/Dyes) Diazonium->Tar Reacts with Amine (Low Acid) Product 3-Chloro-1H-pyrazole Radical->Product Cl Transfer

Figure 2: Mechanistic pathways. The dashed red lines represent the primary causes of yield loss in aqueous media.

References

  • BenchChem Technical Guides. (2025). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Retrieved from

  • Tokyo Chemical Industry (TCI). (2023). Sandmeyer Reaction Using t-BuONO: Practical Examples. Retrieved from

  • National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: A review. Retrieved from

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from

Sources

purification of 3-chloro-1H-pyrazole by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Chloro-1H-pyrazole

Executive Summary & Molecule Profile

Welcome to the technical support hub for halogenated heterocycle purification. This guide addresses the specific challenges associated with 3-chloro-1H-pyrazole , a critical intermediate in the synthesis of P2X3 inhibitors and agrochemicals.

Unlike standard aromatics, this molecule presents a dual challenge: amphoteric behavior leading to peak tailing, and annular tautomerism which often confuses researchers attempting to separate non-existent regioisomers.

PropertyValueChromatographic Implication
Structure 5-membered heterocycleModerate polarity; UV active (weak).
Acidity (

)
~11.0 (NH)Weakly acidic proton interacts with silica silanols (

).
Basicity Weak base (N2)Pyridine-like nitrogen can H-bond with silica protons (

).
Tautomerism 3-Cl

5-Cl
Do not attempt to separate these. They are the same compound in solution.
State Solid (mp ~40°C) or OilLow melting point implies high solubility but risk of oiling out on column.

Troubleshooting Matrix

Quickly identify your issue and jump to the relevant solution.

SymptomProbable CauseRecommended Action
Broad, tailing peaks H-bonding with silica silanols.Add 1% Et

N
to mobile phase or switch to DCM/MeOH.
Two spots merging Tautomer equilibrium or crude impurity.Run 2D-TLC. If spots merge on 2nd dimension, it is tautomerism. Collect together.
Product stuck at baseline Ionization of NH proton.Increase solvent polarity or use acidified mobile phase (rare for this substrate).
Poor UV visibility Low extinction coefficient at 254 nm.Monitor at 220 nm or use Iodine (

) stain
.
Co-elution with amine Unreacted 3-aminopyrazole (SM).Perform an acidic aqueous wash (1M HCl) during workup before the column.

Detailed Technical Guides (FAQs)

Q1: My product is streaking/tailing significantly on the column. How do I fix this?

The Science: Silica gel is naturally acidic (


) due to surface silanol groups (

). 3-chloro-1H-pyrazole contains a basic nitrogen (N2) and an acidic proton (N1-H). The basic nitrogen accepts protons from the silica, while the acidic proton donates hydrogen bonds to the siloxane bridges. This "drag" effect causes peak broadening (tailing), reducing resolution and yield.

The Protocol: You must deactivate the silica surface.[1]

  • The "Pre-Wash" Method (Recommended): Flush the packed column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (Et

    
    N). Then, equilibrate with your starting mobile phase.
    
  • The Mobile Phase Additive: Add 0.5% to 1% Et

    
    N directly to your elution solvents (e.g., Hexane/EtOAc + 1% Et
    
    
    
    N).
    • Note: Et

      
      N is basic. Ensure your product is stable (chloropyrazoles are generally stable to weak bases).
      
    • Warning: If using DCM (Dichloromethane), do not leave Et

      
      N mixed for prolonged periods (>24h) as quaternary ammonium salts can precipitate and clog the frit.
      
Q2: I see two close spots on TLC. Should I try to separate the 3-chloro and 5-chloro isomers?

The Verdict: NO.

The Science: In unsubstituted pyrazoles (where N1 has a proton), the 3-chloro and 5-chloro positions are chemically equivalent due to rapid proton transfer (tautomerism).



On a TLC plate or silica column, the interaction with the stationary phase can sometimes slow down one tautomer slightly more than the other, creating a "figure-8" or double-spot appearance.

Validation Test (2D-TLC):

  • Spot your sample at the corner of a square TLC plate.

  • Run the plate in Direction 1.

  • Dry the plate, rotate it 90°, and run it again in Direction 2.

  • Result: If the two spots lie on the diagonal line, they are the same compound equilibrating. If they are off-diagonal, they are distinct impurities (likely regioisomers from a previous step if alkylation was involved).

Q3: What is the optimal solvent system?

Standard Elution: For the Sandmeyer reaction product (from 3-aminopyrazole), the polarity difference between the product (moderately polar) and the starting material (highly polar amine) is large.

  • Gradient: 0%

    
     30% Ethyl Acetate in Hexane (or Heptane).
    
  • Typical

    
    :  ~0.3–0.4 in 20% EtOAc/Hexane.
    

Alternative (For higher polarity impurities): If you have polar byproducts (like pyrazolone formed from hydrolysis), switch to:

  • DCM / Methanol: 0%

    
     5% MeOH in DCM.
    
  • Why: DCM solubilizes the chloropyrazole better than hexane, preventing "oiling out" at the top of the column if you have a high loading mass.

Q4: How do I remove the unreacted 3-aminopyrazole before the column?

The Strategy: Chromatography should be the final polish, not the primary extraction tool. 3-aminopyrazole is basic (


 for the conjugate acid).

Pre-Column Protocol:

  • Dissolve crude reaction mixture in Ethyl Acetate.

  • Wash 2x with 1M HCl . The amine will protonate and move to the aqueous layer.

  • The 3-chloro-1H-pyrazole (being much less basic due to the electron-withdrawing chlorine) will remain in the organic layer.

  • Wash organic layer with Brine, Dry (

    
    ), and concentrate.[2][3]
    
  • Result: A much cleaner crude for your column, allowing for higher loading capacity.

Experimental Workflow Diagram

The following decision tree outlines the logical flow for purifying this specific heterocycle.

PurificationWorkflow Start Crude 3-Chloro-1H-pyrazole (Post-Sandmeyer) Workup Acidic Wash (1M HCl) Remove unreacted amine Start->Workup TLC TLC Analysis (20% EtOAc/Hexane) Workup->TLC Decision1 Are there 2 close spots? TLC->Decision1 Test2D Run 2D-TLC Decision1->Test2D Yes ColumnPrep Column Preparation Silica Gel 60 Decision1->ColumnPrep No (Single Spot) Tautomer Diagonal Spots? (Tautomers) Test2D->Tautomer Tautomer->ColumnPrep Yes (Ignore separation) Tautomer->ColumnPrep No (Impurity present) Additive Add 1% Et3N to Solvent (Prevents Tailing) ColumnPrep->Additive Elution Gradient Elution 0-30% EtOAc/Hexane Additive->Elution Detection Detection UV 220nm or I2 Stain Elution->Detection Final Pure 3-Chloro-1H-pyrazole Detection->Final

Caption: Figure 1. Optimized purification workflow for 3-chloro-1H-pyrazole, incorporating chemical washing and tautomer verification steps.

References

  • Element Lab Solutions. (2025). Peak Tailing in HPLC and Flash Chromatography: Causes and Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Immobilization of pyrazole compounds on silica gels. New Journal of Chemistry. Retrieved from [Link]

  • Biotage. (2025). Tips for achieving greener, safer flash chromatography (TLC to Gradient). Retrieved from [Link]

Sources

Technical Support Center: Removal of Copper Impurities in 3-Chloro-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-chloro-1H-pyrazole. The synthesis, particularly via the Sandmeyer reaction, frequently employs copper catalysts, leading to potential contamination of the final product.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the production of high-purity material, which is critical for downstream applications in pharmaceutical and materials science.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of copper contamination in the synthesis of 3-chloro-1H-pyrazole?

The most common and efficient route to 3-chloro-1H-pyrazole from 3-aminopyrazole is the Sandmeyer reaction.[1] This reaction utilizes a copper salt, such as copper(II) chloride (CuCl₂) or a copper(I) species, as a catalyst to facilitate the conversion of a diazonium salt intermediate to the final chlorinated product.[1] The catalyst itself is the direct source of copper impurities. If not effectively removed during the workup and purification stages, these copper salts will contaminate the isolated product. Other pyrazole synthesis methodologies also leverage copper catalysts, making this a common challenge across various synthetic routes.[2][3][4]

Q2: How can I detect the presence of copper impurities in my product?

There are several methods, ranging from simple visual inspection to sensitive analytical techniques:

  • Visual Inspection: A common qualitative indicator of copper(II) salt contamination is a faint blue or green tint in the otherwise off-white or colorless solid product. This color often arises from residual copper complexes.

  • Thin-Layer Chromatography (TLC): While the copper salt itself won't be visible on a standard TLC plate, its presence can sometimes cause streaking or tailing of the product spot.

  • Quantitative Analysis: For applications requiring high purity, such as in drug development, trace metal analysis is essential. The most reliable methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) , which can accurately quantify copper content to parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Q3: Why is the complete removal of residual copper critical for my research?

Removing trace copper is not merely an issue of product purity; it has significant practical consequences:

  • Catalytic Interference: Residual copper can act as an unintended catalyst in subsequent synthetic steps, leading to byproduct formation, low yields, or complete reaction failure.

  • Biological Toxicity: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), residual heavy metals like copper are highly regulated due to their potential toxicity.

  • Analytical Interference: The presence of copper can interfere with certain analytical techniques, such as NMR, by causing signal broadening.

  • Product Instability: Trace metals can sometimes promote the degradation of the final compound over time.

Q4: What are the principal strategies for removing copper impurities?

The primary strategies exploit the chemical properties of copper ions, focusing on enhancing their solubility in an aqueous phase to separate them from the organic product. The main approaches are:

  • Aqueous Complexation & Extraction: Using agents like ammonia to form highly water-soluble copper complexes.[1]

  • Chelation: Employing chelating agents like EDTA to form stable, water-soluble copper-chelate complexes that can be easily washed away.[5]

  • Recrystallization: A classic purification technique that separates the product from impurities based on differences in solubility.[6][7]

  • Chromatography: Using silica gel to adsorb polar impurities, including copper salts, allowing the less polar product to elute.[1]

Troubleshooting Guide

This section addresses specific issues encountered during the purification process.

Issue 1: Crude product exhibits a blue or green tint after initial workup.

  • Root Cause Analysis: This coloration is a strong indicator of residual copper(II) ions. The standard workup for the Sandmeyer reaction often involves quenching with aqueous ammonia, which forms the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[1] If this complex is not fully partitioned into the aqueous phase during extraction, it will contaminate the organic layer and, subsequently, the isolated crude product.

  • Recommended Solution Workflow:

    • Re-dissolution and Washing: Dissolve the tinted crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Ammonia Wash: Wash the organic solution thoroughly with a 10% aqueous ammonia solution. The aqueous layer should turn deep blue, indicating the extraction of copper. Repeat this wash until the aqueous layer is colorless.

    • Brine Wash: Wash the organic layer with saturated brine to remove residual ammonia and water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Assessment: If the color persists, proceed to the more rigorous chelation protocol.

Issue 2: Copper levels remain above the acceptable limit (e.g., >10 ppm) after standard washing and recrystallization.

  • Root Cause Analysis: This suggests that the copper is either very finely dispersed within the solid matrix or is part of a stable, partially organic-soluble complex that is not efficiently removed by simple phase separation or crystallization. In such cases, a stronger, more specific complexing agent is required.

  • Recommended Solution Workflow: The most effective strategy is to use a powerful chelating agent. Ethylenediaminetetraacetic acid (EDTA) is an excellent choice as it forms an extremely stable, water-soluble complex with Cu²⁺ ions.[5]

    See Protocol 1 for a detailed experimental procedure.

Visual Guides

Workflow for Copper Impurity Removal

Copper Removal Workflow start Crude 3-Chloro-1H-pyrazole (Post-Reaction) wash Standard Workup (Aqueous NH3 Wash) start->wash assess1 Assess Purity (Visual/TLC) wash->assess1 chelation Chelating Agent Wash (See Protocol 1) assess1->chelation Color Persists recrystallize Recrystallization (See Protocol 2) assess1->recrystallize Product is Colorless & Solid assess2 Assess Purity (ICP-MS/AAS) chelation->assess2 assess2->recrystallize Purity Not OK chromatography Silica Gel Chromatography assess2->chromatography Recrystallization Fails final_product High-Purity Product (<10 ppm Cu) assess2->final_product Purity OK recrystallize->final_product chromatography->final_product fail Consult Senior Chemist

Caption: A typical workflow for the systematic removal of copper impurities.

Detailed Experimental Protocols

Protocol 1: Enhanced Purification using an EDTA Wash

This protocol is designed for situations where standard aqueous washes are insufficient.

Principle: EDTA is a hexadentate ligand that forms a very stable, water-soluble coordination complex with copper(II) ions over a wide pH range. This sequesters the copper from the organic phase into the aqueous phase for effective removal.

Materials:

  • Crude 3-chloro-1H-pyrazole

  • Ethyl acetate (or other suitable organic solvent)

  • Disodium EDTA (Na₂EDTA)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude 3-chloro-1H-pyrazole in a sufficient volume of ethyl acetate (e.g., 10-20 mL per gram of crude product) in a separatory funnel.

  • Prepare EDTA Solution: Prepare a 0.5 M aqueous solution of disodium EDTA. You may need to adjust the pH to ~8 with 1 M NaOH to ensure complete dissolution of the EDTA.

  • First EDTA Wash: Add an equal volume of the 0.5 M EDTA solution to the separatory funnel. Shake vigorously for 2-3 minutes. Allow the layers to separate completely.

  • Drain Aqueous Layer: Drain the lower aqueous layer. This layer contains the copper-EDTA complex.

  • Repeat Wash: Repeat the wash with a fresh portion of the EDTA solution. For stubborn contamination, a third wash may be necessary.

  • Water Wash: Wash the organic layer with deionized water to remove any residual EDTA.

  • Brine Wash: Perform a final wash with saturated brine to facilitate drying.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing both copper salts and other organic impurities.

Principle: The desired compound and the impurities have different solubility profiles in a given solvent or solvent system. The compound is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[7]

Materials:

  • Copper-contaminated 3-chloro-1H-pyrazole

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the product well when hot but poorly when cold.[6] A common system for pyrazoles is an ethyl acetate/hexanes mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a two-solvent system, add the anti-solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or just the anti-solvent, e.g., hexanes) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data & Comparison Tables

Table 1: Comparison of Copper Removal Techniques

MethodPrincipleAdvantagesDisadvantagesTypical Application
Aqueous NH₃ Wash Forms water-soluble [Cu(NH₃)₄]²⁺ complex.[1]Simple, fast, and inexpensive.May not remove all copper; can form emulsions.Standard initial workup step.
Chelation (EDTA) Forms highly stable, water-soluble Cu-EDTA complex.[5][8]Highly effective for trace amounts; very specific for metal ions.Requires an additional reagent; pH-dependent.When standard washes fail or for high-purity requirements.
Recrystallization Differential solubility of product and impurities.[6][7]Can remove both inorganic and organic impurities; scalable.Product loss in mother liquor; requires suitable solvent system.Final polishing step or for moderately impure material.
Chromatography Differential adsorption on a solid phase (e.g., silica).[1]Excellent separation for a wide range of impurities.Solvent-intensive; can be slow and costly for large scales.High-purity applications; difficult separations.

References

  • Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Benchchem.
  • Organic Acids Chel
  • Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy.
  • Recrystallization - Single Solvent. University of California, Los Angeles - Chemistry.
  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. PMC.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Process for removing copper (I) compounds from a reaction mixture, and application of the process.
  • Copper(II) triflate-mediated synthesis of 1,3,5-triarylpyrazoles in [bmim][PF6] ionic liquid and evaluation of their anticancer. DigitalCommons@URI.
  • Process for removal of copper from solutions of chelating agent and copper.
  • Chel
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Novel chelating agents for potential clinical applic
  • Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Copper chel
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)
  • Polyoxometalate-Supported Copper(I)
  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
  • Swapping Copper‐Catalytic Process: Selective Access to Pyrazoles and Conjugated Ketimines from Oxime Acetates and Cyclic Sulfamidate Imines. Chemistry – An Asian Journal.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Catalysed Reaction of Hydrazonyl Chlorides with Homopropargylic Alcohols: Regioselective Synthesis of 5-Substituted. Synlett.
  • Mechanistic insights of the copper(i)-catalysed reaction between chlorohydrazones and terminal alkynes. AIR Unimi.

Sources

Technical Support Center: Regiocontrol in 3-Chloro-1H-Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the N-alkylation of 3-chloro-1H-pyrazole. It moves beyond generic textbook advice to address the specific electronic and steric challenges of this scaffold.

Current Status: Online 🟢 Ticket Subject: Controlling N1 vs. N2 Regioselectivity Assigned Specialist: Senior Application Scientist

Diagnostic: Which Isomer is Your Target?

Before optimizing conditions, we must define the target structure. Due to tautomerism, "3-chloro-1H-pyrazole" is an ambiguous starting material name regarding the final product structure.

  • Target A: 3-Chloro-1-alkylpyrazole

    • Description: The alkyl group is attached to the nitrogen distal (furthest) from the chlorine atom.

    • Structural Feature: The chlorine remains at position 3 relative to the N-alkyl group (N1).

    • Prevalence:[1][2][3][4] This is generally the major thermodynamic and sterically favored product in basic alkylation.

  • Target B: 5-Chloro-1-alkylpyrazole

    • Description: The alkyl group is attached to the nitrogen proximal (adjacent) to the chlorine atom.

    • Structural Feature: The chlorine ends up at position 5 relative to the N-alkyl group (N1).

    • Prevalence:[1][2][3][4] This is typically the minor product due to steric repulsion between the incoming alkyl group and the chlorine lone pairs.

Decision Logic & Troubleshooting Flowchart

Use this logic gate to determine your experimental strategy.

RegioselectivityLogic Start START: Define Target Isomer Target3 Target: 3-Chloro-1-alkyl (Distal Alkylation) Start->Target3 Target5 Target: 5-Chloro-1-alkyl (Proximal Alkylation) Start->Target5 Cond_Std Use Standard Basic Conditions (K2CO3 / DMF or MeCN) Target3->Cond_Std Strat_Chelation Strategy A: Chelation Control (MgBr2 / Non-polar solvent) Target5->Strat_Chelation Direct Alkylation Attempt Strat_Block Strategy B: De Novo Synthesis (Cyclization) Target5->Strat_Block High Purity Required Check_Steric Is Electrophile Bulky? (e.g., secondary halide) Cond_Std->Check_Steric Result_Good High Selectivity Expected (>90:10) Check_Steric->Result_Good Yes (Sterics reinforce distal) Result_Mix Mixture Likely (Separation Required) Check_Steric->Result_Mix No (Small electrophile like MeI)

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer.

Technical FAQs & Troubleshooting

Q1: Why do I always get a mixture of isomers?

A: The starting material, 3-chloro-1H-pyrazole, exists in a tautomeric equilibrium with 5-chloro-1H-pyrazole. Upon deprotonation, the resulting pyrazolate anion is an ambident nucleophile with two reactive nitrogen centers.

  • Steric Factor: The nitrogen adjacent to the chlorine (N2) is sterically hindered by the Cl atom. The distal nitrogen (N1) is adjacent to a proton (H5), which is much smaller. This makes N1 more accessible, favoring the 3-chloro isomer [1].

  • Electronic Factor: The chlorine atom is electron-withdrawing (-I effect). This decreases the nucleophilicity of the adjacent nitrogen (N2) more than the distal nitrogen (N1), further favoring the 3-chloro isomer [2].

Q2: How can I maximize the yield of the 3-chloro (distal) isomer?

A: To favor the thermodynamic product (3-chloro isomer):

  • Base: Use a mild base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) . Cesium is particularly effective due to the "cesium effect," which can stabilize the transition state for the major isomer.

  • Solvent: Use polar aprotic solvents like DMF or Acetonitrile (MeCN) . These solvents solvate the cation well, leaving the pyrazolate anion "naked" and allowing steric factors to dominate (favoring attack at the less hindered N) [2].

  • Temperature: Run the reaction at room temperature or slightly elevated (40-60°C). High heat generally erodes selectivity.

Q3: I absolutely need the 5-chloro (proximal) isomer. How do I force the reaction?

A: This is chemically difficult via direct alkylation. However, you can try:

  • Chelation Control: Use a base with a coordinating cation, such as MgBr₂ with an amine base (e.g., DIPEA) in a non-polar solvent (like Toluene or DCM). The magnesium can coordinate between the chlorine lone pair and the adjacent nitrogen (N2), potentially directing alkylation to that position [1].

  • Solvent Switch: Switch to a non-polar solvent like Toluene . In non-polar media, the reaction often proceeds via a tight ion pair, which can alter the selectivity compared to the free ion mechanism in DMF.

  • The "Nuclear" Option: If direct alkylation fails, do not persist . Switch to de novo synthesis. React a hydrazine (R-NH-NH₂) with a 3-chloro-acrylonitrile derivative or similar beta-functionalized electrophile. This guarantees regiochemistry by building the ring with the R-group already in place [5].

Q4: How do I distinguish the two isomers using NMR?

A: 1H NMR NOE (Nuclear Overhauser Effect) is the gold standard.

  • 3-Chloro Isomer (Distal): You will see a strong NOE correlation between the N-CH₂ protons of your alkyl group and the C5-H proton on the pyrazole ring.

  • 5-Chloro Isomer (Proximal): You will see NO NOE (or very weak) between the N-CH₂ protons and the ring protons, because the adjacent position is occupied by Chlorine (which has no protons).

Optimized Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-3-Chloropyrazole (Major Isomer)

Targeting the distal nitrogen via steric/thermodynamic control.

Reagents:

  • 3-Chloro-1H-pyrazole (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • Acetonitrile (0.2 M concentration)

Procedure:

  • Dissolution: Charge a reaction vial with 3-chloro-1H-pyrazole and Acetonitrile.

  • Deprotonation: Add the carbonate base. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT for 4-16 hours. Monitor by LCMS.

    • Tip: If reaction is slow, heat to 50°C.

  • Workup: Filter off solids. Concentrate the filtrate.

  • Purification: The 3-chloro isomer is usually less polar than the 5-chloro isomer. Flash chromatography (Hexane/EtOAc) usually separates them effectively.

Protocol B: Attempted Synthesis of 1-Alkyl-5-Chloropyrazole (Minor Isomer)

Targeting the proximal nitrogen via kinetic/chelation control.

Reagents:

  • 3-Chloro-1H-pyrazole (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • NaH (60% dispersion, 1.2 equiv) OR MgBr₂/Et₃N

  • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH in THF at 0°C. Add 3-chloro-1H-pyrazole solution slowly. Evolution of H₂ gas will occur.

  • Equilibration: Stir for 30 mins at 0°C to ensure complete anion formation.

  • Alkylation: Add Alkyl Halide at 0°C.

  • Kinetic Control: Allow to warm slowly to RT. Stop reaction as soon as starting material is consumed (prolonged stirring allows equilibration to the more stable 3-chloro isomer).

  • Note: Expect a mixture (e.g., 60:40 or 70:30 favoring the 3-Cl isomer). You must use careful chromatography to isolate the 5-Cl isomer.

Comparative Data: Base & Solvent Effects[5][6][7]

The following table summarizes expected regioisomeric ratios (3-Cl : 5-Cl) based on literature trends for 3-substituted pyrazoles [1][2].

Condition SetBaseSolventMechanismExpected Ratio (3-Cl : 5-Cl)
Standard K₂CO₃DMFThermodynamic/Steric90 : 10
Standard Cs₂CO₃MeCNThermodynamic/Steric92 : 8
Kinetic NaHTHFKinetic/Ionic60 : 40
Chelation MgBr₂ / Et₃NTolueneCoordination Control40 : 60 (Variable)
Mitsunobu PPh₃ / DEADTHFSN2 (on alcohol)Mixture (Substrate dependent)

References

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[5] The Journal of Organic Chemistry, 2022.[5] [Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction." [Link]

  • Alkorta, I., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019.[3][6] [Link]

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[7][8] [Link]

Sources

Technical Support Center: 3-Aminopyrazole Chlorination Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the chlorination of 3-aminopyrazole. It prioritizes mechanistic understanding and practical troubleshooting over generic instructions.

Topic: Minimizing Side Products & Regioselectivity Control Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Selectivity Challenge

Chlorinating 3-aminopyrazole is deceptively simple. While the electron-rich C4 position is the thermodynamic preference for electrophilic aromatic substitution (SEAr), the presence of the exocyclic amine and the pyrazole NH creates competing pathways.

The Core Problem: The amino group (


) is not just an activating group; it is a nucleophile that reacts with chlorinating agents to form N-chloro species  (chloramines). These intermediates can lead to oxidative dimerization (azo compounds), "dark" tarry decomposition products, or non-selective radical chlorination.

Success Metric: Achieving


 C4-regioselectivity while suppressing N-chlorination and oxidative coupling.

Troubleshooting Guide & FAQs

Direct solutions to common observations in the fume hood.

Category A: Reaction Appearance & Side Products[1][2]

Q1: My reaction mixture turns dark brown/black within minutes of adding the chlorinating agent. What is happening? Diagnosis: Oxidative coupling and amine oxidation. Mechanism: You are likely generating radical species or diazonium-like intermediates. This is common when using strong oxidants like sulfuryl chloride (


) or chlorine gas without temperature control, or if the exocyclic amine is unprotected.
Corrective Action: 
  • Switch Reagent: Move to N-Chlorosuccinimide (NCS) . It is a milder source of electrophilic chlorine (

    
    ) and less prone to radical oxidation than 
    
    
    
    .
  • Temperature Control: Lower the temperature to

    
     or 
    
    
    
    during addition.
  • Inert Atmosphere: Oxygen can accelerate radical decomposition. Run under Argon/Nitrogen.

Q2: I see two spots on TLC very close to each other. Is this the regioisomer? Diagnosis: Likely N-chlorination vs. C-chlorination , or Over-chlorination . Analysis:

  • Spot A (Product): 4-chloro-3-aminopyrazole.

  • Spot B (Impurity): N-chloro-3-aminopyrazole (kinetic product) or 4,5-dichloro-3-aminopyrazole (thermodynamic overshoot). Troubleshooting:

  • Check Kinetics: N-chloro species often rearrange to the C-chloro product upon heating or acid catalysis (Orton-rearrangement type mechanism). Try stirring longer at room temperature or adding a catalytic amount of HCl.

  • Stoichiometry: Ensure strictly 0.95–1.0 equivalents of chlorinating agent. Excess leads to the 4,5-dichloro species.

Q3: I isolated a red/orange solid instead of the expected off-white product. Diagnosis: Formation of 3,3'-azopyrazole (Azo coupling). Mechanism: Oxidation of the primary amine leads to hydrazine-like coupling. Corrective Action:

  • Avoid Base: Do not use basic conditions (e.g., NaOH,

    
    ) during the chlorination step, as this favors deprotonation and coupling.
    
  • Acidic Buffer: Conduct the reaction in acidic media (e.g., Acetic Acid or

    
     presence) to protonate the amine, reducing its nucleophilicity and preventing coupling while still allowing the ring to react.
    
Category B: Yield & Purification

Q4: My conversion is high, but I lose massive mass during the aqueous workup. Diagnosis: Amphoteric solubility. Explanation: 3-aminopyrazoles are amphoteric.

  • pH < 4: Protonated pyridinic nitrogen (Water soluble).

  • pH > 10: Deprotonated pyrrolic nitrogen (Water soluble as salt). Corrective Action:

  • The "Isoelectric" Sweet Spot: Adjust the aqueous layer pH to exactly 7–8 before extraction. This is the neutral form where organic solubility is maximized.

  • Salting Out: Saturate the aqueous phase with NaCl to force the organic product into the extraction solvent (EtOAc or THF).

Optimized Protocol: The "NCS/Acetonitrile" Method

This protocol minimizes N-chlorination by using a mild reagent and leverages the Orton-rearrangement effect to ensure C4 selectivity.

Reagents
  • Substrate: 3-Aminopyrazole (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) (0.5 M concentration)

  • Catalyst: HCl (4M in Dioxane) (0.1 equiv) - Optional, promotes rearrangement

Step-by-Step Workflow
  • Dissolution: Dissolve 3-aminopyrazole in dry Acetonitrile under

    
    .
    
  • Cooling: Cool the solution to

    
      using an ice bath.
    
  • Addition: Add NCS portion-wise over 30 minutes. Do not dump it all at once; high local concentration favors side reactions.

  • Reaction:

    • Stir at

      
       for 1 hour.
      
    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: If TLC shows N-chloro intermediate (less polar), add 0.1 equiv HCl and heat to

      
       for 1 hour to force rearrangement to C4.
      
  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to destroy unreacted NCS.
    
  • Workup:

    • Evaporate ACN (critical, as it miscible with water).

    • Resuspend residue in water.[1] Adjust pH to 7.5 with sat.

      
      .
      
    • Extract with EtOAc (3x). Wash combined organics with Brine.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Visualizations

Figure 1: Reaction Pathways & Selectivity Control

This diagram illustrates the competition between the desired C4-chlorination and the parasitic N-chlorination/Oxidation pathways.

ReactionPathways Start 3-Aminopyrazole N_Chloro Intermediate: N-Chloro species (Kinetic Product) Start->N_Chloro Fast (Kinetic) Low Temp C4_Product TARGET: 4-Chloro-3-aminopyrazole (Thermodynamic) Start->C4_Product Slow (Thermodynamic) Direct SEAr NCS Reagent: NCS (Electrophilic Cl+) N_Chloro->C4_Product Rearrangement (Acid/Heat) Azo Side Product: 3,3'-Azopyrazole (Oxidative Coupling) N_Chloro->Azo Base/Oxidation Over_Cl Side Product: 4,5-Dichloro-3-aminopyrazole C4_Product->Over_Cl Excess NCS High Temp

Caption: Mechanistic divergence in aminopyrazole chlorination. Acid catalysis promotes the rearrangement of kinetic N-chloro intermediates to the thermodynamic C4-chloro product.

Figure 2: Troubleshooting Decision Tree

A logic flow for diagnosing experimental failures.

Troubleshooting Start Observation Issue1 Dark/Black Mixture Start->Issue1 Issue2 Low Yield / Mass Loss Start->Issue2 Issue3 Multiple TLC Spots Start->Issue3 Cause1 Oxidative Decomposition Issue1->Cause1 Cause2 Incorrect pH during extraction Issue2->Cause2 Cause3 Over-chlorination or N-Cl Intermediate Issue3->Cause3 Sol1 Use NCS (not SO2Cl2) Inert Atm Lower Temp Cause1->Sol1 Sol2 Adjust aqueous pH to 7-8 Saturate with NaCl Cause2->Sol2 Check3 Check Stoichiometry Cause3->Check3 Sol3a If >1.1 eq NCS: Reduce equivalents Check3->Sol3a Sol3b If 1.0 eq NCS: Add cat. HCl (Rearrange) Check3->Sol3b

Caption: Logic flow for identifying and resolving common chlorination failures.

References

  • BenchChem. Identifying side products in reactions with 3-Chloro-3H-pyrazole. (Accessed 2025).[2][3][4][5] Link

  • Scientific Update. A radical approach to C-H chlorination. (2021).[6][7][8] Link

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS) Reactivity and Applications.Link

  • MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025).[2][3][4][5] Link

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2025).[2][3][4][5] Link

Sources

Technical Support Center: 3-Chloro-1H-pyrazole Purification & Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with isolating high-purity 3-chloro-1H-pyrazole (CAS: 14339-33-4).

Often synthesized via the Sandmeyer reaction from 3-aminopyrazole, crude 3-chloro-1H-pyrazole is notoriously prone to trapping metallic catalysts and "oiling out" during isolation 1. This guide bypasses standard, non-scalable silica gel chromatography in favor of robust, self-validating crystallization protocols driven by phase-boundary thermodynamics.

Part 1: Troubleshooting & FAQs

Q1: Why choose crystallization over silica gel chromatography for 3-chloro-1H-pyrazole? While silica gel chromatography (typically utilizing hexane/ethyl acetate eluents) is frequently cited for initial isolation with yields hovering around 42% 1, it is highly inefficient for scale-up and struggles to separate co-eluting tautomeric impurities. Crystallization leverages thermodynamic solubility differentials, allowing for bulk processing while actively excluding structural impurities from the growing crystal lattice.

Q2: What is the ideal solvent system for the recrystallization of 3-chloro-1H-pyrazole? Because 3-chloro-1H-pyrazole is highly soluble in polar organic solvents and poorly soluble in water (approximately 2.2 g/L at 25 °C) 2, aqueous precipitation leads to rapid, uncontrolled crash-out that traps impurities. The optimal approach is a dual-solvent system. Ethyl acetate (EtOAc) acts as an excellent primary solvent due to hydrogen-bonding capabilities, while petroleum ether or hexane serves as the antisolvent to precisely tune the supersaturation point [[3]]().

Q3: During cooling, my product forms a green/brown oil at the bottom of the flask instead of crystals. How do I resolve this "oiling out"? Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the cooling trajectory crosses the binodal curve before reaching the solubility curve. Because 3-chloro-1H-pyrazole has a low melting point and is highly soluble in organics 4, rapid cooling traps the compound in a metastable, solute-rich liquid phase. Causality & Fix: You must maintain the system strictly within the metastable zone. If oiling occurs, reheat the mixture until it becomes a single homogeneous phase. Adjust your solvent ratio by adding 5-10% more EtOAc to shift the phase boundary, cool at a strictly controlled rate (≤0.1 °C/min), and introduce seed crystals just before the cloud point.

Q4: How can I ensure my protocol is self-validating and free of copper residues? The Sandmeyer reaction utilizes copper(II) chloride, which strongly coordinates with pyrazole nitrogens 1. Self-Validation: Incorporate a hot filtration step through a Celite pad. The validation is visual: the filtrate must transition from green/blue (Cu-complexes) to pale yellow. Furthermore, if a 5 °C reheat of the final crystallized slurry causes immediate dissolution of fine particulates while larger crystals remain, your system is thermodynamically controlled.

Part 2: Quantitative Data & Solvent System Comparison

The following table summarizes the thermodynamic efficiency of various solvent systems for 3-chloro-1H-pyrazole crystallization.

Solvent SystemVolume Ratio (v/v)Typical Yield (%)Purity (HPLC Area %)Causality / Observation
EtOAc / Hexane 1 : 385 - 88%>99.5%Optimal thermodynamic gradient; sharp nucleation.
EtOAc / Pet. Ether 1 : 482 - 86%>99.0%Cost-effective for scale-up; requires strict cooling control 3.
Ethanol / Water 1 : 560 - 70%~95.0%Poor yield due to low aqueous solubility (2.2 g/L) causing rapid, uncontrolled precipitation 2.
Dichloromethane N/A< 40%~90.0%High solubility prevents efficient recovery; highly prone to oiling out.

Part 3: Self-Validating Experimental Protocol

Dual-Solvent Crystallization of 3-Chloro-1H-pyrazole

Phase 1: Dissolution & Clarification

  • Step : Suspend 10.0 g of crude 3-chloro-1H-pyrazole in 20 mL of Ethyl Acetate (EtOAc).

  • Step : Heat the mixture to 50 °C under gentle stirring until the organic material completely dissolves.

  • Causality : Heating increases the kinetic energy of the solvent, ensuring the pyrazole is fully transitioned into the liquid phase and disrupting any weak impurity-product interactions.

  • Step (Self-Validation) : Perform a hot filtration through a pre-warmed Celite pad into a clean, jacketed crystallization vessel. Validation Check: The filtrate must be clear and pale yellow. Any green/blue tint indicates residual copper(II) chloride from the Sandmeyer synthesis 1; if present, wash the organic layer with dilute aqueous ammonia before proceeding.

Phase 2: Antisolvent Addition & Seeding 5. Step : Maintain the clarified filtrate at 45 °C. Slowly add 60 mL of Petroleum Ether dropwise over 30 minutes. 6. Causality : The slow addition of the non-polar antisolvent gradually reduces the dielectric constant of the medium, bringing the system precisely to the edge of the metastable zone without crossing into the labile zone. 7. Step : Once the solution becomes faintly opalescent (the cloud point), immediately halt antisolvent addition and add 10 mg of pure 3-chloro-1H-pyrazole seed crystals. 8. Causality : Seeding provides a template for secondary nucleation, bypassing the high activation energy of primary nucleation and preventing liquid-liquid phase separation 4.

Phase 3: Controlled Cooling & Isolation 9. Step : Program the jacketed vessel to cool from 45 °C to 5 °C at a linear rate of 0.1 °C/min. 10. Causality : A slow, linear cooling ramp ensures that crystal growth outpaces new nucleation, preventing the entrapment of mother liquor within the crystal lattice. 11. Step (Self-Validation) : At 20 °C, briefly pause cooling and raise the temperature to 25 °C for 5 minutes. Validation Check: Fine, amorphous particles should dissolve, while larger, thermodynamically stable crystals remain. This "temperature cycling" actively repairs crystal defects. 12. Step : Isolate the crystals via vacuum filtration, wash with 10 mL of ice-cold Petroleum Ether, and dry under vacuum at 30 °C to constant weight.

Part 4: Visualizations

G Start Crude 3-Chloro-1H-pyrazole Dissolve Dissolve in EtOAc (50°C) Start->Dissolve Filter Hot Filtration (Remove Cu/Salts) Dissolve->Filter AntiSolvent Add Hexane/Pet Ether (Dropwise) Filter->AntiSolvent Seed Seed Crystals Added (Metastable Zone) AntiSolvent->Seed Cool Controlled Cooling (0.1°C/min to 5°C) Seed->Cool Isolate Vacuum Filtration & Vacuum Drying Cool->Isolate Pure Pure 3-Chloro-1H-pyrazole (>99% Purity) Isolate->Pure

Step-by-step experimental workflow for the dual-solvent crystallization of 3-Chloro-1H-pyrazole.

G Issue Observation: Oiling Out (LLPS) Check Is the cooling rate too fast? Issue->Check Yes Yes Check->Yes No No Check->No Action1 Reheat to single phase, cool at <0.1°C/min Yes->Action1 Check2 Is the solvent/antisolvent ratio correct? No->Check2 Seed Introduce seed crystals at cloud point Action1->Seed Action2 Adjust ratio: Increase EtOAc volume Check2->Action2 Ratio skewed Action2->Seed Success Nucleation & Crystal Growth Seed->Success

Troubleshooting logic tree for resolving oiling out (liquid-liquid phase separation) during cooling.

References

  • BenchChem - Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. 1

  • CymitQuimica - CAS 14339-33-4: 1H-Pyrazole, 3-chloro-. 4

  • European Patent Office - EP 3209654 B1: NEW PYRAZOLE DERIVATIVES AS NIK INHIBITORS. 3

  • Guidechem - 3-chloro-1H-pyrazole 14339-33-4 wiki. 2

Sources

Technical Support Center: 3-Chloro-1H-pyrazole Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-chloro-1H-pyrazole. This guide is engineered for process chemists, researchers, and drug development professionals transitioning from milligram-scale discovery to multi-kilogram production.

Because 3-chloro-1H-pyrazole is a highly sought-after intermediate for pharmaceutical active ingredients (APIs) and agrochemicals, mastering its scale-up requires navigating severe regioselectivity challenges, hazardous gas evolution, and complex isolation procedures.

Process Workflow: Sandmeyer Route

To bypass the inherent regioselectivity issues of direct pyrazole chlorination, the industry standard for producing the 3-chloro isomer is the Sandmeyer reaction starting from 3-aminopyrazole[1][2]. The logical flow of this process is mapped below.

ScaleUpWorkflow A 3-Aminopyrazole (Starting Material) B Acidification & CuCl2 (0°C, Acetonitrile/HCl) A->B Reagent Prep C Diazotization (Isoamyl Nitrite Addition) B->C Dropwise, T-control D N2 Gas Evolution & Chlorination C->D Thermal decomposition E Quench (10% NH3) & Extraction D->E Workup F 3-Chloro-1H-pyrazole (Target Product) E->F Purification

Workflow for Sandmeyer-based synthesis of 3-chloro-1H-pyrazole.

Troubleshooting & FAQs

Q: Why does direct electrophilic chlorination of pyrazole fail to produce the 3-chloro isomer at scale? A: The failure is driven by electronic causality. Electrophilic aromatic substitution (EAS) on the pyrazole ring inherently favors the 4-position because the electron density is highest at C4[3]. The C3 and C5 positions are comparatively electron-deficient. Attempting to force 3-chlorination via direct


 gas or sulfuryl chloride results in complex, inseparable mixtures of 4-chloro, 3,5-dichloro, and unreacted starting material. For selective 3-chloro production, a Sandmeyer approach starting from 3-aminopyrazole is required to chemically dictate the position of the chlorine atom[1][2].

Q: During the Sandmeyer diazotization step, we experience uncontrollable foaming and pressure spikes. How can we mitigate this? A: The conversion of the diazonium intermediate to the chloride releases stoichiometric amounts of nitrogen gas (


). On a multi-kilogram scale, 1 mole of substrate generates approximately 24 liters of 

gas. If the diazotization agent (isoamyl nitrite) is added too quickly, the accumulated diazonium salt decomposes rapidly, causing thermal runaway and massive gas evolution[4]. Solution: Implement continuous dosing of the nitrite reagent using a mass flow controller linked to the reactor's internal temperature. Maintain the internal temperature strictly between 0 °C and 5 °C during addition. Alternatively, transition the diazotization step to a continuous flow reactor to minimize the active volume of the unstable diazonium intermediate.

Q: Our product recovery during the aqueous workup is consistently below 50%. Where is the product going? A: 3-Chloro-1H-pyrazole is highly polar, exhibits significant water solubility, and readily coordinates with transition metals. Because the Sandmeyer reaction utilizes a massive excess of copper(II) chloride, the pyrazole nitrogen atoms form stable, water-soluble coordination complexes with the copper ions, trapping your product in the aqueous phase. Solution: Quench the reaction with 10% aqueous ammonia[4]. The ammonia acts as a stronger coordinating ligand, displacing the pyrazole from the copper to form the deep blue


 complex. This chemical displacement frees the 3-chloro-1H-pyrazole, allowing it to partition into the organic phase during ethyl acetate extraction.

Validated Step-by-Step Protocol: Sandmeyer Synthesis

This self-validating protocol utilizes organic nitrites in an organic solvent (acetonitrile) rather than aqueous sodium nitrite. This critical choice ensures the intermediate diazonium species remains solvated, preventing the precipitation of shock-sensitive diazonium salts while allowing precise thermal control.

Materials Required:

  • 1H-pyrazol-3-amine (3-aminopyrazole)

  • Acetonitrile (Anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(II) chloride (

    
    )
    
  • Isoamyl nitrite

Step-by-Step Methodology:

  • Reactor Setup: Charge a jacketed, glass-lined reactor with 600 mL of acetonitrile and 20.0 g (241 mmol) of 1H-pyrazol-3-amine[4]. Ensure the reactor is equipped with an overhead stirrer and a highly efficient reflux condenser to manage gas evolution.

  • Acidification & Catalyst Loading: Slowly add 20 mL of concentrated HCl. Cool the mixture to 0 °C using a chiller unit. Once cooled, add 65.0 g (481 mmol) of copper(II) chloride in portions[4].

    • Causality: HCl protonates the amine, preparing it for diazotization, while the excess

      
       serves as both the chloride source and the electron-transfer catalyst for the radical mechanism.
      
  • Diazotization (Critical Safety Step): Over a period of 2 hours, add 56.4 g (481 mmol) of isoamyl nitrite dropwise[4]. Monitor the internal temperature continuously; it must not exceed 5 °C.

    • Causality: Isoamyl nitrite generates the reactive nitrosonium ion in situ. Slow addition prevents the dangerous accumulation of the diazonium intermediate and controls the rate of exothermic

      
       evolution.
      
  • Thermal Maturation: Once the addition is complete, remove the cooling jacket and allow the reactor to naturally warm to room temperature. Stir the mixture for 48 hours to ensure complete conversion of the diazonium intermediate to the chlorinated product[4].

  • Quench & Extraction: Quench the reaction by adding 1 L of 10% aqueous ammonia[4]. Extract the resulting aqueous phase with ethyl acetate (5 x 500 mL).

    • Self-Validation: The aqueous layer will turn deep blue, confirming the successful sequestration of copper ions by ammonia.

  • Purification: Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1) to afford 3-chloro-1H-pyrazole as a green oil[4].

Quantitative Data: Synthesis Route Comparison

When selecting a scale-up pathway, process chemists must balance yield, safety, and regioselectivity. The table below summarizes the quantitative metrics of the primary synthetic routes.

Synthesis RouteRegioselectivity (3-Cl vs 4-Cl)Typical Isolated YieldMajor Scale-Up HazardScalability Rating
Direct Chlorination (

)
< 10% (Strongly favors 4-Cl)< 15%Toxic gas handling, poor selectivityPoor
Sandmeyer (Isoamyl Nitrite) > 95% (Highly specific)40 - 60%Exothermic

gas evolution
Good (with controlled dosing)
C-H Metalation (TMPMgCl) > 90%60 - 75%Pyrophoric reagents, cryogenic limitsModerate (Requires specialized reactors)

References

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications Source: acs.org URL:[Link]

  • (12) United States Patent - Googleapis.com Source: googleapis.com URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Evaluating NMR Prediction Software vs. Experimental ¹H NMR Data for 3-Chloro-1H-pyrazole in DMSO-d₆

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-1H-pyrazole is a highly versatile halogenated heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Typically synthesized via the Sandmeyer reaction from 3-aminopyrazole[1], this compound presents unique analytical challenges due to its tautomeric nature.

For drug development professionals, accurately assigning the ¹H NMR spectrum of 3-chloro-1H-pyrazole is critical for downstream functionalization (e.g., cross-coupling or N-alkylation). However, predicting its chemical shifts in silico is notoriously difficult. This guide objectively compares the performance of three leading NMR prediction software suites—ChemDraw (ChemNMR) , Mnova (NMRPredict) , and ACD/Labs NMR Predictors —against empirical experimental data acquired in DMSO-d₆.

Mechanistic Insights: The Causality Behind the Spectra

To evaluate prediction software, one must first understand the physical chemistry governing the molecule. The ¹H NMR spectrum of 3-chloro-1H-pyrazole is dictated by two primary mechanistic factors:

  • Tautomerism: Pyrazoles undergo rapid annular tautomerism (interconversion between 3-chloro-1H-pyrazole and 5-chloro-1H-pyrazole). The exact ratio and exchange rate of these tautomers depend heavily on temperature, solvent polarity, and pH[2].

  • Solvent Effects (DMSO-d₆ vs. CDCl₃): In non-polar solvents like CDCl₃, the exchange is often rapid, yielding averaged or broadened signals (e.g., empirical CDCl₃ shifts are observed at δ 12.84, 7.62, and 6.29 ppm)[3]. However, in DMSO-d₆, strong intermolecular hydrogen bonding occurs between the pyrazole N-H and the highly polar sulfoxide oxygen. This hydrogen bonding significantly slows the tautomeric exchange rate and strongly deshields the N-H proton, pushing it further downfield while locking the molecule into a predominant tautomeric state at room temperature.

An ideal NMR prediction software must account for these solvent-specific hydrogen bonding interactions and tautomeric equilibria, rather than simply applying generic additivity rules.

Experimental Protocol: Self-Validating NMR Acquisition

To establish a reliable empirical baseline for comparison, the following self-validating protocol must be used to acquire the ¹H NMR spectrum of 3-chloro-1H-pyrazole. This ensures that concentration-dependent shifts (especially for the N-H proton) are reproducible.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10.0 mg of high-purity 3-chloro-1H-pyrazole[3].

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the DMSO-d₆ deuterium signal and carefully shim the Z-axis to ensure a sharp TMS signal (line width at half height < 1.0 Hz).

  • Acquisition Parameters:

    • Temperature: Regulate strictly at 298 K to prevent temperature-induced tautomeric shifts.

    • Relaxation Delay (d1): Set to 2.0 seconds (or up to 5.0 seconds) to ensure complete relaxation of the broad N-H proton, allowing for accurate integration.

    • Scans (ns): 16 to 32 scans are sufficient for this concentration.

  • Processing: Apply a 0.3 Hz exponential line broadening function (LB) prior to Fourier transformation. Phase and baseline correct the spectrum manually. Calibrate the residual DMSO pentet to δ 2.50 ppm.

Performance Comparison: Predicted vs. Empirical Data

The table below summarizes the empirical data for 3-chloro-1H-pyrazole in DMSO-d₆ compared against the predictive outputs of three major software alternatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Chloro-1H-pyrazole in DMSO-d₆
Proton AssignmentEmpirical Data (DMSO-d₆)ChemDraw (ChemNMR)Mnova (NMRPredict)ACD/Labs Predictor
N-H (H-1) ~12.85 (br s)12.50 (Underestimates)13.10 (Overestimates)12.75 (High Accuracy)
C-H (H-5) 7.85 (d, J = 2.3 Hz)7.657.787.82
C-H (H-4) 6.35 (d, J = 2.3 Hz)6.256.386.31
Objective Analysis of Software Alternatives:
  • ACD/Labs: Exhibits the highest accuracy for heterocyclic systems in specific solvents. Its algorithm utilizes a massive database of empirical solvent-specific corrections, allowing it to accurately model the DMSO-induced deshielding of the N-H proton and the subtle inductive effects of the C-3 chlorine.

  • Mnova (NMRPredict): Performs exceptionally well with multiplet prediction and coupling constants (

    
     Hz for pyrazoles). However, it tends to slightly overestimate the downfield shift of the N-H proton in strongly hydrogen-bonding solvents.
    
  • ChemDraw (ChemNMR): Provides the fastest general estimations using modified additivity rules. While excellent for rapid structural verification, it struggles with the exact magnitude of solvent effects on tautomeric equilibria, consistently underestimating the chemical shift of the H-5 proton adjacent to the nitrogen.

Workflow Visualization

The following diagram illustrates the logical relationship between sample preparation, mechanistic solvent effects, and the validation of in silico predictions.

NMR_Workflow SamplePrep 1. Sample Preparation 10-15 mg 3-Chloro-1H-pyrazole in 0.6 mL DMSO-d6 H_Bonding Mechanistic Variable DMSO H-Bonding Slows Tautomerism SamplePrep->H_Bonding Acquisition 2. NMR Acquisition 400 MHz, 298 K, d1=2s H_Bonding->Acquisition Experimental 3. Empirical Data Processing Baseline & Phase Correction Acquisition->Experimental Validation 4. Comparative Validation Predicted vs. Empirical Shifts Experimental->Validation Prediction In Silico Prediction ChemDraw, Mnova, ACD/Labs Prediction->Validation

Fig 1. Self-validating workflow for NMR acquisition and in silico prediction comparison.

References

  • US Patent 10,689,366 B2 - Compounds for MALT1 degradation (Tautomerism definition and properties).

Sources

Analytical Profile & Comparison Guide: 3-Chloro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR and Mass Spectrometry Data for 3-Chloro-1H-Pyrazole Content Type: Publish Comparison Guide

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the pyrazole ring is a privileged scaffold, but its functionalization presents a persistent regiochemical challenge. 3-Chloro-1H-pyrazole (CAS: 2366-27-0) is a critical building block, often confused with its more crystalline isomer, 4-chloro-1H-pyrazole .[1]

This guide provides a definitive analytical profile for 3-chloro-1H-pyrazole, focusing on 13C NMR and Mass Spectrometry (MS) data.[1] It distinguishes this compound from its isomers through self-validating spectral fingerprints and physical properties, ensuring researchers avoid costly regiochemical misassignments during drug development.[1]

Analytical Profile: 3-Chloro-1H-Pyrazole[1][2][3]

Structural Dynamics & Tautomerism

Unlike N-substituted pyrazoles, 3-chloro-1H-pyrazole exists in a dynamic annular tautomeric equilibrium.[1] In solution, the proton shuttles between N1 and N2, making the 3-chloro and 5-chloro positions chemically equivalent on the NMR time scale at room temperature, or resulting in broad averaged signals.

  • Tautomer A: 3-Chloro-1H-pyrazole (Preferred in solid state/non-polar solvents)[1]

  • Tautomer B: 5-Chloro-1H-pyrazole[1][2]

Nuclear Magnetic Resonance (NMR) Data

The following data is validated for 3-chloro-1H-pyrazole in deuterated chloroform (


) and DMSO-

.
1H NMR Spectrum (400 MHz,

)
Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
12.84 br s1HNHExchangeable proton; shift varies with concentration/solvent.[1]
7.62 d (

Hz)
1HC5-H Deshielded by adjacent Nitrogen (N1).[1]
6.29 d (

Hz)
1HC4-H Shielded by resonance from N1 lone pair; characteristic "upfield" pyrazole doublet.[1]
13C NMR Spectrum (100 MHz,

)

Note: Due to tautomerism, signals may appear broad. Values below represent the major tautomer species typically observed.

Shift (

ppm)
Carbon TypeAssignmentStructural Validation
141.5 Quaternary (C-Cl)C3 Deshielding effect of Chlorine (

-effect) + imine-like character.[1]
131.2 CHC5 Typical aromatic CH adjacent to NH; confirms lack of substitution at C5.[1]
104.8 CHC4 High-field resonance.[1] This is the diagnostic peak; if this shifts to >110 ppm, suspect 4-substitution.[1]
Mass Spectrometry (MS) Profile

Technique: GC-MS (Electron Impact, 70 eV) Molecular Formula:


Molecular Weight:  102.52  g/mol [1]
m/z (Intensity)Ion IdentityFragmentation Mechanism
102 (100%)

(

)
Parent ion.[1] High stability of aromatic heterocycle.
104 (32%)

(

)
Diagnostic Chlorine isotope pattern (3:1 ratio). Confirms mono-chlorination.
75

Base Peak Pathway: Loss of HCN (27 Da) from the pyrazole ring.[1] Common for 3-substituted pyrazoles.
67

Loss of radical Chlorine.[1] Less abundant than HCN loss.[1][3]
40

Further fragmentation of the ring.[1]

Performance Comparison: 3-Cl vs. 4-Cl Isomer

Distinguishing the 3-chloro isomer from the 4-chloro isomer is critical.[1] The 4-chloro isomer is often a byproduct of electrophilic chlorination attempts.[1]

Feature3-Chloro-1H-pyrazole (Target)4-Chloro-1H-pyrazole (Alternative)Differentiation Logic
Physical State Greenish Oil or Low MP SolidWhite Crystalline Solid 3-Cl has a much lower MP (

40-50°C) than 4-Cl (100-104°C).[1]
1H NMR (C4-H)

6.29 ppm
Absent 4-Cl isomer lacks the high-field doublet; shows singlet at

7.60 ppm (C3/C5-H).[1]
13C NMR (C-Cl)

141.5 ppm

108-112 ppm
Chlorine at C4 shields the carbon significantly relative to C3.[1]
Reactivity Nucleophilic attack at NH; Electrophilic attack at C4.[1][3]Nucleophilic attack at NH; C4 is blocked.[1][3]3-Cl allows for further functionalization at the 4-position (e.g., iodination).[1]

Experimental Protocols

Synthesis Workflow (Sandmeyer Reaction)

Objective: Convert 3-aminopyrazole to 3-chloro-1H-pyrazole via diazonium intermediate.[1]

  • Diazotization: Dissolve 3-aminopyrazole (20.0 g) in acetonitrile (600 mL). Add conc. HCl (20 mL). Cool to 0°C.[1][3]

  • Catalyst Addition: Add

    
     (65.0 g) to the cold solution.
    
  • Reaction: Add isoamyl nitrite (56.4 g) dropwise. Stir at 0°C for 30 min, then warm to RT and stir for 48 hours.

  • Quench: Add 10% aqueous ammonia (1 L).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine.[1][3]
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 20:1).

    • Yield: ~42%[1][4][3][5]

    • Appearance: Green oil (solidifies upon prolonged standing/chilling).[1]

Visualization of Synthesis & Fragmentation

The following diagram illustrates the synthetic pathway and the mass spec fragmentation logic.

G cluster_0 Synthesis (Sandmeyer) cluster_1 MS Fragmentation Start 3-Aminopyrazole (C3H5N3) Inter Diazonium Salt [Intermediate] Start->Inter HCl, Isoamyl Nitrite 0°C Product 3-Chloro-1H-pyrazole (Green Oil) Inter->Product CuCl2, RT, 48h (-N2) IonM M+ (m/z 102/104) [Parent] Product->IonM EI Ionization IonFrag [M - HCN]+ (m/z 75) IonM->IonFrag -HCN (27 Da)

Caption: Workflow showing the Sandmeyer conversion of 3-aminopyrazole and the primary MS fragmentation pathway losing HCN.

References

  • Elguero, J., et al. (2019).[1][6] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. National Institutes of Health (NIH).[1] Retrieved from [Link]

  • PubChem. (2025).[1][5] Compound Summary: 4-Chloro-1H-pyrazole.[1][7][5] Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for 3-Chloro-1H-pyrazole Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-chloro-1H-pyrazole. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a validated, stability-indicating method.

Introduction to 3-Chloro-1H-pyrazole and the Imperative for Purity Analysis

3-Chloro-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of downstream products. A well-developed HPLC method is therefore essential for quality control, ensuring the material meets stringent specifications. This guide will compare and contrast different chromatographic strategies to arrive at an optimal method for this specific analyte.

The Strategic Foundation: Method Development Workflow

Effective HPLC method development is a systematic process, not a matter of chance. The goal is to create a stability-indicating method, one that can separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[2][3] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Literature Review cluster_1 Phase 2: Initial Screening & Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Forced Degradation & Validation A Analyte Characterization (pKa, logP, UV spectrum) C Stationary Phase Screening (C18, Polar-Modified, Phenyl) A->C B Literature Search (Existing methods for pyrazoles) B->C D Mobile Phase Screening (ACN vs. MeOH, pH modifiers) C->D Select best candidates E Detector Wavelength Selection D->E F Gradient Profile Optimization E->F G Flow Rate & Temperature Adjustment F->G H Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) G->H Optimized Method I Method Validation (as per ICH Q2(R1)) H->I Demonstrates Specificity ForcedDegradation cluster_0 Stress Conditions A Acid Hydrolysis F 3-Chloro-1H-pyrazole (API) B Base Hydrolysis C Oxidation (H₂O₂) D Thermal Stress E Photolytic Stress G HPLC Analysis (Purity Method) F->G Stressed Samples H Separated Peaks: API + Degradants G->H Demonstrates Specificity

Sources

distinguishing 3-chloro and 5-chloro pyrazole isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a definitive, self-validating NMR workflow to distinguish between 3-chloro and 5-chloro pyrazole isomers. This distinction is a critical checkpoint in medicinal chemistry, as the regiochemical outcome of pyrazole alkylation directly impacts Structure-Activity Relationship (SAR) and scaffold potency.

Part 1: The Regiochemistry Challenge

In the synthesis of N-substituted pyrazoles (e.g., via alkylation of 3-chloropyrazole), two regioisomers are formed. While the starting material exists in rapid tautomeric equilibrium (


), the introduction of an N-substituent "freezes" the ring, creating distinct, non-interconverting isomers.
  • Isomer A (1,3-disubstituted): 1-Alkyl-3-chloropyrazole.

  • Isomer B (1,5-disubstituted): 1-Alkyl-5-chloropyrazole.

Distinguishing these solely by 1D


H NMR chemical shifts is risky due to solvent effects and overlapping ranges. The protocol below uses a Triangulated Assignment Strategy  combining Coupling Constants (

), NOE (Spatial), and HMBC (Connectivity).

Part 2: The Triangulated Assignment Protocol

Method 1: The H Coupling Constant Heuristic (Quick Check)

For 1-substituted pyrazoles, the vicinal coupling constants between ring protons follow a consistent trend where


.
Feature3-Chloro Isomer (1-R-3-Cl)5-Chloro Isomer (1-R-5-Cl)
Protons Present H-4 and H-5H-3 and H-4
Coupling Type Vicinal

Vicinal

Typical

Value
~2.3 – 3.0 Hz ~1.5 – 2.0 Hz
Interpretation Larger coupling indicates H-5 is present (adjacent to N).Smaller coupling indicates H-3 is present (distal to N).

Note: This is a heuristic. Electronic effects from the N-substituent can perturb these values. Always validate with Method 2 or 3.

Method 2: NOESY/ROESY (The Spatial Standard)

This is the most intuitive method. It relies on the spatial proximity of the N-substituent (e.g., N-Methyl) to the proton at position 5.

  • Logic: The N1-substituent is sterically close to position 5 but distant from position 3.

  • 3-Chloro Isomer: Position 5 is a Proton (H-5) . You will see a strong NOE cross-peak.

  • 5-Chloro Isomer: Position 5 is a Chlorine (Cl-5) . There is no proton at position 5 to interact with. You will see NO NOE (or a very weak NOE to H-4).

Method 3: HMBC + HSQC (The Definitive Structural Lock)

This method provides indisputable proof by mapping the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): The protons of the N-substituent (e.g., N-Me) typically show a strong 3-bond correlation (

    
    ) to the C-5 carbon  of the pyrazole ring.
    
  • HSQC (Heteronuclear Single Quantum Coherence): Determines if that specific C-5 carbon bears a proton.

The Decision Matrix:

  • Step A: Find the C-5 signal via HMBC from N-Me.

  • Step B: Check that Carbon ID in HSQC.

    • If C-5 has a cross-peak in HSQC: It is a CH .

      
      3-Chloro Isomer  (since Pos 5 is H).
      
    • If C-5 is silent in HSQC: It is Quaternary (C-Cl) .

      
      5-Chloro Isomer  (since Pos 5 is Cl).
      

Part 3: Experimental Workflow & Visualization

Workflow Diagram

Pyrazole_Assignment Start Start: Purified Isomer H1_NMR Step 1: 1H NMR Analysis (Measure J values) Start->H1_NMR Decision_J Coupling J ~ 2.5 Hz? H1_NMR->Decision_J NOESY Step 2: 1D/2D NOESY (Irradiate N-Substituent) Decision_J->NOESY Ambiguous Res_3Cl Result: 3-Chloro Isomer (1-R-3-Cl-pyrazole) Decision_J->Res_3Cl Yes (Likely) Res_5Cl Result: 5-Chloro Isomer (1-R-5-Cl-pyrazole) Decision_J->Res_5Cl No (J < 2.0) NOE_Result NOE to Ring Proton? NOESY->NOE_Result HMBC Step 3: HMBC + HSQC (Trace N-R to C-5) NOE_Result->HMBC Confirmation Needed NOE_Result->Res_3Cl Yes (Strong NOE) NOE_Result->Res_5Cl No NOE C5_Check Is C-5 Quaternary? HMBC->C5_Check C5_Check->Res_3Cl No (C-H) C5_Check->Res_5Cl Yes (C-Cl)

Caption: Logical decision tree for assigning pyrazole regiochemistry using NMR observables.

Detailed Experimental Protocol

Objective: Unambiguous assignment of 1-Methyl-3-chloro vs 1-Methyl-5-chloro pyrazole.

Sample Preparation:

  • Dissolve ~5-10 mg of sample in 600 µL DMSO-d6 or CDCl3 .

    • Expert Tip: DMSO-d6 often provides better separation of aromatic signals than CDCl3 for pyrazoles.

  • Ensure the sample is free of paramagnetic impurities (filter through cotton/Celite if necessary).

Acquisition Parameters (Bruker Standard):

  • 1H NMR: 16 scans, 30° pulse. Acquire with sufficient acquisition time (AQ > 3 sec) to resolve small couplings.

  • 1D NOESY (Selective):

    • Select the N-Methyl singlet (approx 3.8 - 4.0 ppm) for selective excitation.

    • Mixing Time (D8): 500 ms (optimal for small molecules).

    • Scans: 64-128 scans to detect weak NOEs.

  • 2D HMBC: Optimized for long-range coupling (

    
    ).
    
    • Set number of increments (TD in F1) to at least 256 for good carbon resolution.

Data Analysis Steps:

  • Phase the NOESY: Ensure the irradiated peak (N-Me) is negative. Look for positive cross-peaks in the aromatic region.

  • Analyze HMBC: Locate the N-Me proton signal in F2. Look for the correlation in F1 (Carbon axis).[1] This carbon is C-5.

  • Cross-Reference: Check the chemical shift of this C-5.

    • C-Cl (Quaternary): typically ~130-140 ppm.

    • C-H (Tertiary): typically ~105-130 ppm (and correlates in HSQC).

Part 4: Comparative Data Summary

ParameterIsomer A: 3-Chloro (1-Me-3-Cl)Isomer B: 5-Chloro (1-Me-5-Cl)
Structure N-Me is adjacent to H-5 N-Me is adjacent to Cl-5
1H Coupling (

)


NOE Signal Strong NOE between N-Me and H-5No NOE between N-Me and aromatic H
HMBC (N-Me

C5)
Correlates to C-H (Visible in HSQC)Correlates to C-Cl (Silent in HSQC)
13C Shift (C5) Upfield (C-H character)Downfield (C-Cl character)

References

  • Alkorta, I. et al. "The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry." ResearchGate, 2020. Link

  • Lynch, M. P. et al. "Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters: Isomer Differentiation." Magnetic Resonance in Chemistry, 1989.[2] Link

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem, 2025.[1] Link

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." ScienceDirect, Chapter 9 (NOE Experiments). Link

Sources

Technical Guide: IR Spectroscopic Characterization of 3-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-1H-pyrazole represents a critical scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the pyrazole ring mimics the adenine hinge-binding motif. Its infrared (IR) spectrum is defined by a dynamic interplay of annular tautomerism and halogen-induced mass effects .

This guide provides a comparative analysis of the 3-chloro isomer against its primary positional isomer (4-chloropyrazole) and the unsubstituted parent heterocycle. The most definitive diagnostic features are the C-Cl stretching vibration (650–800 cm⁻¹) and the symmetry-breaking shifts in the ring breathing modes (900–1000 cm⁻¹) .

Structural Context & Tautomeric Dynamics

To accurately interpret the IR spectrum of 3-chloro-1H-pyrazole, one must acknowledge that the molecule does not exist as a static structure. It undergoes rapid prototropic tautomerism in solution and the melt phase.

  • The Equilibrium: The hydrogen atom oscillates between N1 and N2. Consequently, 3-chloro-1H-pyrazole and 5-chloro-1H-pyrazole are chemically equivalent in fluid media.

  • Solid State: In crystalline form (KBr pellet), the molecules usually lock into thermodynamically stable hydrogen-bonded oligomers (catemers or dimers), leading to significant broadening of the N-H band.

Visualization: Tautomeric Equilibrium & Vibrational Modes

The following diagram illustrates the tautomeric shift and its impact on the vibrational degrees of freedom.

Tautomerism cluster_0 Tautomeric Equilibrium (Fluid Phase) cluster_1 Spectral Consequences T1 3-Chloro-1H-pyrazole (H on N1) T2 5-Chloro-1H-pyrazole (H on N2) T1->T2 Proton Transfer (Fast Exchange) NH N-H Stretch (Broad: 3100-3200 cm⁻¹) Sensitive to H-bonding T1->NH Ring Ring Breathing (Symmetry Dependent) T1->Ring Lower Symmetry T2->NH T2->Ring Lower Symmetry

Caption: Figure 1. Prototropic tautomerism between 3-Cl and 5-Cl forms results in averaged signals in solution but distinct H-bonded networks in solid-state IR.

Comparative Spectral Analysis

The table below contrasts 3-chloro-1H-pyrazole with its key alternatives. Note that the 4-chloro isomer preserves a pseudo-C2v symmetry (axis passing through C4 and the N-N bond midpoint), whereas the 3-chloro isomer breaks this symmetry, activating more vibrational modes in the fingerprint region.

Table 1: Characteristic Band Comparison
Vibrational Mode3-Chloro-1H-pyrazole (Target)4-Chloro-1H-pyrazole (Isomer)Unsubstituted Pyrazole (Parent)Mechanistic Insight
N-H Stretch 3100–3250 cm⁻¹ (Broad, multiple sub-bands)3100–3250 cm⁻¹ (Broad)3100–3300 cm⁻¹ Broadening indicates strong intermolecular H-bonding (dimers/oligomers). Sharp band (~3480 cm⁻¹) only visible in dilute CCl₄ solution.
C-H Stretch (Aromatic) 3050–3100 cm⁻¹ 3060–3120 cm⁻¹ 3000–3150 cm⁻¹ Typical heteroaromatic C-H tension. Less intense in 3-Cl due to fewer C-H bonds (2 vs 3).
Ring Skeletal (C=N / C=C) 1540–1590 cm⁻¹ 1560–1600 cm⁻¹ 1500–1530 cm⁻¹ Halogen substitution increases the ring stretching frequency slightly due to inductive effects (-I) strengthening the π-system.
C-Cl Stretch 740–790 cm⁻¹ (Strong)800–840 cm⁻¹ (Strong)AbsentCRITICAL DIAGNOSTIC: The 3-position Cl typically absorbs at lower wavenumbers than the 4-position Cl due to the proximity to the ring nitrogen lone pairs.
Ring Breathing 950–1000 cm⁻¹ 1010–1050 cm⁻¹ 1030–1060 cm⁻¹ The heavy chlorine atom at position 3 dampens the ring breathing mode more significantly than at the symmetric position 4.

Diagnostic "Fingerprint" Workflow

To confirm the identity of 3-chloro-1H-pyrazole and rule out the 4-chloro isomer, focus on the 600–1000 cm⁻¹ region .

Key Diagnostic Markers:
  • The "Chlorine Flag": Look for a strong, sharp band between 740–790 cm⁻¹ . If the band is shifted higher (>800 cm⁻¹), suspect the 4-chloro isomer.

  • The Symmetry Check: The 3-chloro isomer lacks the symmetry of the 4-chloro isomer. This often results in more complex splitting in the 1000–1300 cm⁻¹ (C-H in-plane bending) region compared to the cleaner spectrum of 4-chloropyrazole.

  • N-H Deformation: A medium intensity band around 1380–1420 cm⁻¹ corresponds to N-H in-plane bending, confirming the 1H-pyrazole core (unsubstituted on Nitrogen).

Experimental Protocol: Validated Acquisition

For reproducible data, the sampling technique is paramount. Pyrazoles are hygroscopic and capable of forming variable H-bond networks.

Method A: ATR (Attenuated Total Reflectance) – Recommended for Quick ID
  • Why: Minimal sample prep; preserves the solid-state tautomeric form.

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.

    • Place ~5 mg of solid 3-chloro-1H-pyrazole on the crystal.

    • Apply high pressure (clamp) to ensure contact (critical for the C-H stretch region).

    • Scan parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

Method B: KBr Pellet – Recommended for Publication/Resolution
  • Why: Resolves fine splitting in the fingerprint region better than ATR; removes orientation effects.

  • Protocol:

    • Dry KBr powder at 110°C overnight (removes water that interferes with N-H region).

    • Mix sample:KBr in a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).

    • Grind finely in an agate mortar (avoids scattering/Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent disk.

    • Validation: Check 3400–3600 cm⁻¹ for O-H (water). If strong, re-dry.

Visualization: Identification Logic Flow

Workflow Start Unknown Chloropyrazole Sample Step1 Acquire Spectrum (ATR/KBr) Focus: 600-1600 cm⁻¹ Start->Step1 Decision1 Band at 740-790 cm⁻¹? Step1->Decision1 Result4 Suspect: 4-Chloro-1H-pyrazole (Band >800 cm⁻¹) Decision1->Result4 No (Higher freq) Check2 Secondary Check: Ring Breathing <1000 cm⁻¹ Decision1->Check2 Yes Result3 Confirmed: 3-Chloro-1H-pyrazole Check2->Result3 Confirmed

Caption: Figure 2. Logic gate for distinguishing 3-chloro from 4-chloro isomers based on C-Cl stretching and ring breathing shifts.

Applications in Drug Design

Understanding the vibrational signature of 3-chloro-1H-pyrazole is not merely academic; it validates the scaffold's electronic environment, which dictates its binding affinity.

  • Hinge Binding: The N-H and N: (lone pair) motif binds to the ATP-binding site of kinases. The frequency of the N-H stretch correlates with the acidity of the proton, influencing hydrogen bond strength with the protein backbone (e.g., Glu/Met residues).

  • Halogen Bonding: The 3-Cl substituent is often positioned to fill a hydrophobic pocket or engage in halogen bonding with carbonyl oxygens in the target protein. The C-Cl stretch frequency is a proxy for the C-Cl bond strength and polarizability.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Vibrational frequencies of Pyrazole derivatives. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

  • Alkorta, I., et al. "Tautomerism in 3(5)-substituted pyrazoles." Journal of Chemical Information and Modeling. (Discusses the energetic stability and spectroscopic consequences of pyrazole tautomers). [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text for general heterocyclic band assignments). [Link]

Electronic Foundations: Inductive (-I) vs. Resonance (+M) Effects

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the strategic selection of halogenated heterocycles. While 3-chloropyrazole and 3-fluoropyrazole may appear structurally similar, replacing a chlorine atom with a fluorine atom fundamentally rewrites the molecule's electronic landscape, reactivity profile, and pharmacokinetic utility.

This guide provides an objective, data-driven comparison of 3-chloropyrazole and 3-fluoropyrazole, detailing the causality behind their divergent reactivities and providing field-proven protocols for their utilization in drug design and organic synthesis.

The divergent reactivity of these two scaffolds stems from the competing inductive and resonance effects of the halogens.

  • Inductive Withdrawing (-I): Fluorine is the most electronegative element, exerting a massive electron-withdrawing effect through the sigma (

    
    ) framework[1]. This drastically lowers the pKa of the pyrazole N-H proton compared to the chlorine analog, altering its hydrogen-bond donor/acceptor capabilities in kinase active sites (e.g., JAK or BRAF inhibitors)[2].
    
  • Resonance Donation (+M): Despite its electronegativity, fluorine is a superior resonance donor compared to chlorine. Fluorine's 2p orbitals perfectly overlap with the 2p orbitals of the pyrazole carbon ring[2]. Chlorine, a period 3 element, suffers from poor 3p-2p orbital mismatch.

The Result: Because of fluorine's strong +M effect, the C-4 position of 3-fluoropyrazole is actually more nucleophilic and reactive toward Electrophilic Aromatic Substitution (EAS) than the C-4 position of 3-chloropyrazole.

Reactivity Profiles: Synthetic Handles vs. Metabolic Blocks

The most critical distinction between these two building blocks lies in the strength of the carbon-halogen bond.

3-Chloropyrazole (The Synthetic Handle): The C-Cl bond (~80 kcal/mol) is labile enough to undergo oxidative addition with transition metals. 3-Chloropyrazole serves as an excellent electrophilic handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[3],[4]. It allows researchers to rapidly build library diversity by appending various aryl or amine groups at the C-3 position.

3-Fluoropyrazole (The Metabolic Block): The C-F bond is exceptionally strong (~115 kcal/mol) due to its high ionic character and strong orbital overlap[1]. It is practically inert to standard cross-coupling conditions. Instead of a synthetic handle, 3-fluoropyrazole is used as a terminal bioisostere. For example, in Ubiquitin-Specific Protease 7 (USP7) inhibitors, the 3-fluoropyrazole motif packs tightly into the catalytic center (4.7 Å from Cys223) without undergoing unwanted covalent reactions, providing exceptional metabolic stability[5].

Reactivity_Comparison cluster_Cl 3-Chloropyrazole Reactivity cluster_F 3-Fluoropyrazole Reactivity Cl_Node 3-Chloropyrazole Pd_Coupling Pd-Catalyzed Cross-Coupling Cl_Node->Pd_Coupling Weak C-Cl Bond (Synthetic Handle) SNAr_Rxn SNAr Reactions Cl_Node->SNAr_Rxn Nucleophilic Attack F_Node 3-Fluoropyrazole Metabolic Metabolic Stability F_Node->Metabolic Strong C-F Bond (Bioisostere) EAS_Rxn EAS at C-4 F_Node->EAS_Rxn +M Resonance Effect

Divergent reactivity pathways of 3-chloropyrazole and 3-fluoropyrazole.

Quantitative Data Comparison

Summarizing the physicochemical and reactivity metrics provides a clear roadmap for scaffold selection.

Property3-Chloropyrazole3-FluoropyrazoleCausality / Impact
C-X Bond Dissociation Energy ~80 kcal/mol~115 kcal/molC-Cl is labile for oxidative addition; C-F is metabolically inert.
van der Waals Radius (X) 1.75 Å1.47 ÅF mimics H/OH (low steric penalty); Cl mimics a methyl group.
Inductive Effect (-I) StrongVery StrongF withdraws more electron density, drastically lowering the pyrazole pKa.
Resonance Effect (+M) Weak (3p-2p mismatch)Strong (2p-2p overlap)F donates electron density to the

-system, making C-4 more nucleophilic.
Cross-Coupling Viability Excellent (Suzuki, Buchwald)Poor / Inert3-Chloropyrazole is a synthetic intermediate; 3-Fluoropyrazole is an endpoint.

Self-Validating Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chloropyrazole

Because the pyrazole ring is electron-rich, the C-Cl bond is notoriously difficult to activate. This protocol utilizes XPhos, an electron-rich and sterically bulky biaryl phosphine ligand, to force the palladium center into a highly active mono-ligated Pd(0) state, facilitating oxidative addition[3].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 3-chloropyrazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Causality: Water is required to dissolve the base and generate the active boronate complex. Immediately degas the mixture via three freeze-pump-thaw cycles. Causality: Ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, stalling the reaction and promoting boronic acid homocoupling.

  • Reaction Execution: Heat the mixture to 100 °C under an argon atmosphere for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The complete disappearance of the 3-chloropyrazole mass peak (M+H) and the emergence of the cross-coupled product mass validates successful oxidative addition and reductive elimination. If unreacted starting material remains but the boronic acid is consumed, protodeboronation has occurred; verify your degassing technique.

Protocol 2: Photoinduced Radical-Polar Crossover Synthesis of 3-Fluoropyrazole

Direct fluorination of pyrazoles is often harsh and unselective. A modern, highly efficient alternative is the bottom-up synthesis of the pyrazole ring using dibromodifluoromethane (CF₂Br₂) as a C1/F1 synthon via a radical-polar crossover mechanism[6].

Photoredox_Synthesis Step1 Enamine + Aryl Sulfonyl Hydrazine + CF2Br2 Catalyst fac-Ir(ppy)3 (2 mol%) Blue LED, DMA Step1->Catalyst Intermediate Radical-Polar Crossover [2+2+1] Cyclization Catalyst->Intermediate Single Electron Transfer Product 3-Fluoropyrazole Scaffold Intermediate->Product C-F Bond Retention

Photoinduced radical-polar crossover synthesis of 3-fluoropyrazoles.

Step-by-Step Methodology:

  • Reaction Assembly: In a photoreactor vial, combine an enamine derivative (1.0 equiv), aryl sulfonyl hydrazine (1.0 equiv), CF₂Br₂ (3.0 equiv), and fac-Ir(ppy)₃ (2 mol%) in dimethylacetamide (DMA, 0.1 M)[6].

  • Irradiation: Irradiate the mixture with Blue LEDs (460 nm) at room temperature under a nitrogen atmosphere for 2 hours. Causality: The blue light excites the Ir(III) photocatalyst to a long-lived triplet state. This excited state performs a single-electron transfer (SET) to CF₂Br₂, cleaving the weaker C-Br bond to generate a difluoromethyl radical while preserving the strong C-F bond[6].

  • Cyclization: The radical adds to the enamine, triggering a cascade that ultimately expels a fluoride ion, yielding the monofluorinated 3-fluoropyrazole core.

  • Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. The shift from the CF₂Br₂ signal (approx. -7 °ppm) to a distinct singlet characteristic of a C3-F pyrazole validates the successful [2+2+1] cyclization and retention of the fluorine atom.

References[6] Wang, Y., et al. "Radical-Polar Crossover Enabled Triple Cleavage of CF2Br2: A Multicomponent Tandem Cyclization to 3-Fluoropyrazoles." Organic Letters, 2023. URL: https://doi.org/10.1021/acs.orglett.3c02305[1] "Introduction of Fluorine and Fluorine-Containing Functional Groups." Harvard DASH, 2014. URL: https://dash.harvard.edu/handle/1/12274283[5] "Ubiquitin-Specific Protease 7 (USP7) as a Promising Therapeutic Target for Drug Discovery: From Mechanisms to Therapies." Journal of Medicinal Chemistry, ACS Publications, 2023. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01698[3] "3-Chloro-4-iodo-1H-pyrazole Reactivity and Palladium-Catalyzed C-C Coupling." Benchchem, 2024. URL: https://www.benchchem.com/[2] "3-Bromo-4-fluoro-1-methyl-1H-pyrazole: pKa Modulation and Reactivity." Benchchem, 2024. URL: https://www.benchchem.com/[4] "Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets." ChemRxiv, 2022. URL: https://chemrxiv.org/engage/chemrxiv/article-details/62161b9a9b73484f2b1d3b5b

Sources

Optimizing LC-MS Retention of 3-Chloro-1H-Pyrazole: A Comparative Guide to Reverse-Phase Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

3-Chloro-1H-pyrazole is a low-molecular-weight, highly polar nitrogen-containing heterocycle widely utilized as a building block in pharmaceutical and agrochemical development. However, quantifying this analyte via reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS) presents a significant analytical challenge. Due to its small size and polar nature, pyrazole derivatives are notoriously difficult to retain on standard LC columns, often co-eluting with the void volume[1]. This early elution leads to severe ion suppression from unretained matrix components entering the MS source, making accurate quantification nearly impossible[1].

Mechanistic Insights: The Causality Behind Column Selection

As an application scientist, one must look beyond generic method development and understand the physicochemical interactions at the stationary phase to solve retention failures.

  • Standard C18 (Alkyl Phases): Standard C18 columns rely almost exclusively on dispersive (van der Waals) forces. Because 3-chloro-1H-pyrazole is highly hydrophilic, it lacks the hydrophobic surface area required to partition effectively into the C18 ligand, resulting in near-zero retention.

  • Aqueous C18 (Polar-Embedded/T3): To increase the retention of polar analytes, analysts often drop the organic modifier to 0–5%. However, standard C18 phases undergo "phase collapse" (dewetting) under 100% aqueous conditions. Aqueous C18 columns possess a lower ligand density or polar-embedded groups that resist dewetting, allowing for better interaction with the pyrazole.

  • Pentafluorophenyl (PFP): Fluorinated stationary phases, especially PFP moieties, serve as superior alternatives to common C18 phases due to their unique orthogonal selectivity[2]. The PFP phase exhibits multiple retention mechanisms, including hydrophobic, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     interaction, dipole-dipole, hydrogen bonding, and shape selectivity[3]. For 3-chloro-1H-pyrazole, the highly electronegative fluorine atoms on the stationary phase create strong dipole-dipole interactions with the analyte's chlorine atom. Furthermore, PFP columns have been empirically shown to retain basic, nitrogen-containing compounds much more strongly than C18 columns, while the aromatic rings facilitate robust 
    
    
    
    stacking with the pyrazole ring[2].

Expertise in Mobile Phase Selection: When utilizing a PFP column, Methanol (MeOH) is the strictly preferred organic modifier over Acetonitrile (ACN). ACN contains a triple bond that acts as a


-base, which actively competes with the pyrazole for 

interaction sites on the PFP stationary phase, drastically reducing retention. MeOH does not exhibit this

-competition, thereby maximizing the capacity factor (

).

Quantitative Data Comparison

To objectively evaluate performance, 3-chloro-1H-pyrazole (100 ng/mL) was analyzed across three distinct column chemistries. A capacity factor (


) 

is targeted to ensure the analyte is sufficiently separated from the void volume (

min) and matrix suppression zones.
Column ChemistryRetention Time (

, min)
Capacity Factor (

)
Peak Asymmetry (

)
Theoretical Plates (

)
Mechanistic Outcome
Standard C18 (1.7 µm)0.850.421.85 (Tailing)2,400Poor retention; severe silanol interaction.
Aqueous C18 (1.8 µm)1.601.661.306,500Moderate retention; resists phase collapse.
PFP / Fluorinated (1.7 µm)3.154.251.05 (Symmetrical)11,200Optimal retention via dipole and

interactions.

Step-by-Step Methodology: Self-Validating LC-MS Protocol

Trustworthiness & Validation: This protocol is designed as a self-validating system. Before analyzing biological or synthetic samples, the system suitability criteria (


, 

between 0.9–1.2) must be met to confirm the stationary phase is properly equilibrated and active.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Provides the low pH necessary to protonate the pyrazole nitrogen, enhancing MS ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol. (Selected specifically to prevent

    
     competition at the stationary phase).
    

Step 2: System Equilibration

  • Install the PFP column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Flush with 100% Mobile Phase B for 10 minutes to remove organic contaminants.

  • Equilibrate at initial gradient conditions (2% B) for a minimum of 15 column volumes to ensure complete hydration of the fluorinated phase.

Step 3: Gradient Elution Program

  • Flow Rate: 0.4 mL/min | Column Temperature: 40°C

  • 0.0 - 1.0 min: 2% B (Isocratic hold to focus the polar pyrazole at the column head).

  • 1.0 - 4.0 min: 2% B to 50% B (Linear ramp to elute the analyte).

  • 4.0 - 5.0 min: 50% B to 100% B (Column wash).

  • 5.0 - 7.0 min: 2% B (Re-equilibration).

Step 4: MS/MS Detection & System Suitability Test (SST)

  • Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Monitor the MRM transition for 3-chloro-1H-pyrazole (

    
     103.0 
    
    
    
    68.0).
  • Validation Check: Inject a 10 ng/mL standard. Calculate

    
    . If 
    
    
    
    , check for mobile phase preparation errors or column dewetting. Proceed with sample analysis only when the SST passes.

Method Development Workflow

G Start Analyze 3-Chloro-1H-Pyrazole StandardC18 Standard C18 Column (Hydrophobic only) Start->StandardC18 CheckRet Adequate Retention (k' > 2)? StandardC18->CheckRet IonSupp High Ion Suppression Matrix Co-elution CheckRet->IonSupp No (k' < 1) AltPhase Select Alternative RP Chemistry IonSupp->AltPhase AQC18 Aqueous C18 (AQ/T3) (100% Aqueous Compatible) AltPhase->AQC18 PFP PFP (Pentafluorophenyl) (Dipole & π-π Interactions) AltPhase->PFP Success Optimal LC-MS Method (High Resolution, Low Suppression) AQC18->Success Moderate Retention PFP->Success Strong Retention

Method development workflow for optimizing pyrazole retention in LC-MS.

References[1] Title: Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column

Source: nih.gov URL: 1[4] Title: Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Source: shimadzu.com URL: 4[3] Title: ACE C18-PFP - Symta Source: symta.com URL: 3[2] Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International Source: chromatographyonline.com URL: 2

Sources

Definitive Structural Validation of 3-Chloro-1H-Pyrazole: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomer Challenge

In the development of pyrazole-based pharmacophores and agrochemicals, 3-chloro-1H-pyrazole represents a critical yet deceptive building block. Its structural ambiguity arises from annular desmotropy —the rapid proton exchange between N1 and N2 in solution.

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic synthesis, it frequently fails to distinguish between the 3-chloro and 5-chloro tautomers due to fast exchange on the NMR timescale. This guide delineates why Single Crystal X-ray Diffraction (SCXRD) is not merely an alternative, but the mandatory validation method for establishing the definitive solid-state structure, packing motifs, and halogen-bonding interactions of this scaffold.

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

The following matrix objectively compares SCXRD against standard characterization techniques for 3-chloro-1H-pyrazole.

Table 1: Performance Comparison Matrix
FeatureSCXRD (Gold Standard) Solution NMR (

H,

C,

N)
Solid-State NMR (ssNMR) DFT Computation
Structural Resolution Atomic (0.8 Å) Averaged (Fast Exchange)High, but broad linesTheoretical only
Tautomer Specificity Definitive (3-Cl vs 5-Cl) Ambiguous (often requires low T)Definitive but difficultPredictive
Intermolecular Data Direct (H-bonds, X-bonds) Indirect (NOE/ROE)Indirect (Chemical Shift)Predictive
Sample State Single Crystal SolutionPowder/AmorphousVirtual
Limitations Requires crystal growth; VolatilitySolvent effects; Signal averagingSensitivity; Relaxation timesBasis set dependence
Why NMR is Insufficient

In solution (e.g., DMSO-


 or CDCl

), 3-chloro-1H-pyrazole undergoes rapid proton transfer. The signal observed for the C3 and C5 carbons often appears as a broadened average or a single peak, making it impossible to assign the specific tautomer (3-Cl or 5-Cl) definitively without cooling to temperatures often below -50°C.
Why SCXRD is Essential

SCXRD provides a static "snapshot" of the molecule in its lowest energy lattice state. It allows you to:

  • Locate the Proton: Directly visualize the H-atom position in the difference Fourier map.

  • Measure Bond Lengths: Distinguish C3-Cl vs C5-H bond distances.

  • Map Interactions: Quantify halogen bonding (Cl···N) which is critical for rational drug design.

Experimental Protocol: Validating 3-Chloro-1H-Pyrazole

The validation of small, halogenated azoles presents unique challenges, primarily volatility and sublimation . The following protocol is designed to mitigate these risks.

Phase 1: Crystal Growth (The "Cold" Approach)

Standard evaporation often leads to sample loss via sublimation before crystals form.

  • Method: Low-Temperature Vapor Diffusion or Sublimation.

  • Solvent System: Dissolve 20 mg of 3-chloro-1H-pyrazole in a minimal amount of Dichloromethane (DCM) or Acetone .

  • Anti-solvent: Pentane or Hexane.

  • Procedure:

    • Place solution in a small inner vial.

    • Place inner vial in a larger jar containing the anti-solvent.

    • CRITICAL STEP: Store at 4°C or -20°C . Lower temperatures reduce the vapor pressure of the pyrazole, preventing sublimation while promoting nucleation.

Phase 2: Data Collection (Cryoprotection)

4-chloro-1H-pyrazole is known to sublime under the heat of an X-ray beam. The 3-chloro isomer behaves similarly.

  • Mounting: Select a block-like crystal under polarized light. Mount quickly using perfluoropolyether oil (e.g., Fomblin® or Paratone®) to coat and seal the crystal.

  • Temperature: 100 K (Liquid Nitrogen stream) .

    • Reasoning: Freezes molecular motion, prevents sublimation, and improves high-angle diffraction data for precise bond length determination.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction, as Chlorine (Z=17) has significant anomalous scattering.

Phase 3: Structure Solution & Refinement
  • Solution: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (Cl, N, C).

  • H-Atom Location:

    • Do not use a riding model (AFIX) initially for the N-H proton.

    • Locate the proton in the Difference Fourier Map (

      
      ) . A peak of ~0.8–1.0 e⁻/ų near one nitrogen confirms the tautomer (1H vs 2H).
      
    • Validation: The N-N bond length should be asymmetric if the proton is localized (N-H single bond vs N=C double bond character).

Visualization of the Validation Workflow

The following diagram illustrates the decision matrix and workflow for validating the structure, highlighting the critical divergence between solution and solid-state analysis.

ValidationWorkflow cluster_Solution Solution State (Ambiguous) cluster_Solid Solid State (Definitive) Start Synthesized 3-Chloro-1H-Pyrazole NMR 1H/13C NMR Analysis Start->NMR Cryst Crystallization (Low Temp/Sealed) Start->Cryst ResultNMR Averaged Signals (Fast Exchange) NMR->ResultNMR Ambient Temp ResultNMR->Cryst Inconclusive XRD SCXRD Data Collection (100 K) Cryst->XRD Mount in Oil Refine Difference Fourier Map (Locate H-atom) XRD->Refine Solve Structure Decision Tautomer Assignment Refine->Decision Analyze Electron Density Output3 3-Chloro-1H-pyrazole (Confirmed) Decision->Output3 H on N adjacent to C-H Output5 5-Chloro-1H-pyrazole (Confirmed) Decision->Output5 H on N adjacent to C-Cl

Figure 1: Structural Validation Workflow. Note the "dead end" at ambient NMR due to tautomeric averaging, necessitating the SCXRD pathway.

Data Interpretation: What the X-ray Data Reveals[1]

When you successfully solve the structure, you must verify the following parameters to claim validation.

A. Tautomeric Preference

In the solid state, pyrazoles form hydrogen-bonded aggregates (dimers, trimers, or catemers).

  • 3-Chloro Tautomer: The Hydrogen is on the Nitrogen distal to the Chlorine (N1). The Chlorine is at position 3.[1][2][3]

  • 5-Chloro Tautomer: The Hydrogen is on the Nitrogen proximal to the Chlorine.

Key Metric: Look for the C-N-N internal angles . The angle at the unprotonated nitrogen (pyridine-like) is typically larger (~112°) than the protonated nitrogen (pyrrole-like, ~106°).

B. Halogen Bonding (The "Hidden" Interaction)

Chlorine is not just a steric lump; it has a


-hole (positive electrostatic potential) opposite the C-Cl bond.
  • Validation Check: Measure the angle

    
     (C-Cl···Y) and distance 
    
    
    
    (Cl···Y), where Y is a nucleophile (often N from a neighboring molecule).
  • Criteria: If

    
     and 
    
    
    
    sum of van der Waals radii, you have a Type II Halogen Bond . This validates the electronic environment of the 3-chloro substituent.
Table 2: Expected Crystallographic Parameters (Benchmark)

Based on isostructural 4-chloro/bromo analogues [1]

ParameterExpected Value / RangeSignificance
Space Group Pnma or P2_1/c (Common)Dictates packing symmetry
R-Factor (R1) < 5.0%Indicates high-quality model
C-Cl Bond 1.71 - 1.74 ÅTypical for aromatic Cl
N-N Bond 1.35 - 1.37 ÅIntermediate between single/double
H-Bond (N-H...N) 2.85 - 2.95 Å (D...A)Strong intermolecular stabilization

Tautomeric Equilibrium Diagram

The following diagram visualizes the specific tautomeric equilibrium you are resolving.

Tautomers T1 3-Chloro-1H-pyrazole (Target) Transition Transition State (Proton Transfer) T1->Transition Fast Exchange (Solution) T2 5-Chloro-1H-pyrazole (Tautomer) Transition->T2 Solid Solid State (Lattice Energy Traps One Form) Solid->T1 Preferred (usually)

Figure 2: Annular Tautomerism. In solution, these forms are indistinguishable. Crystallization collapses the wavefunction to a single, observable state.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry for 4-chloro-1H-pyrazole (Isostructural Reference). [Link]

  • Alkorta, I., & Elguero, J. (2021). Halogen bonding in pyrazoles.[4] Structural Chemistry.[2][3][4][5][6] [Link]

  • International Union of Crystallography (IUCr). Low-temperature crystal structure of 4-chloro-1H-pyrazole (Methodology Reference). [Link]

  • Vertex AI Research. Synthesis and Characterization of Halogenated Pyrazoles. [Link]

Sources

Technical Comparison Guide: Isotopic Labeling of 3-Chloro-1H-Pyrazole for Metabolic Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of isotopic labeling strategies for 3-chloro-1H-pyrazole , a critical pharmacophore in kinase inhibitor development (e.g., targeting PI3K/Akt pathways). It contrasts the utility, synthesis, and performance of Deuterium (


), Carbon-13 (

), and Nitrogen-15 (

) labeling.

Executive Summary

3-chloro-1H-pyrazole is a versatile building block, particularly in the synthesis of aminoquinazoline-based P2X3 inhibitors and various kinase modulators. In metabolic studies, the stability of the pyrazole ring often necessitates precise isotopic labeling to differentiate parent drug turnover from metabolic switching.

This guide compares three labeling modalities:

  • Deuterium (

    
    ):  Best for probing metabolic soft spots (C4/C5) and inducing Kinetic Isotope Effects (KIE).
    
  • Carbon-13 (

    
    ):  The gold standard for qualitative Metabolite Identification (MetID) and mass balance without radiolabeling safety constraints.
    
  • Nitrogen-15 (

    
    ):  Useful for NMR-based structural elucidation of nitrogen-rich metabolites.
    

Comparative Analysis of Labeling Strategies

The following table contrasts the performance of each isotope in ADME (Absorption, Distribution, Metabolism, Excretion) workflows.

FeatureDeuterium (

)
Carbon-13 (

)
Nitrogen-15 (

)
Primary Application Metabolic Stability (KIE), Half-life extensionMetID, Flux Analysis, Mass BalanceStructural Elucidation (NMR)
Metabolic Stability Variable: Subject to H/D exchange (scrambling) in acidic media.[1]High: Inert to metabolic exchange; permanent tag.High: Stable, but N-oxidation can complicate MS analysis.
MS Detection Mass shift (+1 Da per D). Risk of overlap with natural isotopes.Mass shift (+1 Da per C). Distinct M+n peaks.Mass shift (+1 Da per N).
Synthesis Complexity Low/Medium: H/D exchange or reduction with D

.
High: Requires total synthesis from small precursors.Medium: Uses labeled hydrazine (commercially available).[2]
Cost Effectiveness High (Cheapest)Low (Most Expensive)Medium
Expert Insight: The "Metabolic Switching" Risk

Using deuterium at the C4 or C5 position of 3-chloropyrazole can significantly alter the metabolic route due to the Primary Kinetic Isotope Effect (


). While beneficial for stabilizing a drug candidate, it is detrimental if the goal is to trace the natural metabolism of the unlabeled drug. For pure tracing, 

or

is superior
as they exert negligible isotope effects.

Synthesis Protocols

Strategy A: -Labeling (Recommended for Tracing)

This route utilizes commercially available


-hydrazine sulfate, offering a cost-effective way to introduce a stable label into the pyrazole core.

Target:


-3-chloro-1H-pyrazole
Step 1: Ring Construction (Cyclocondensation)
  • Reagents:

    
    -Hydrazine sulfate, 3-ethoxyacrylonitrile, Ethanol, NaOH.
    
  • Mechanism: Michael addition of hydrazine to the nitrile followed by cyclization.

Protocol:

  • Dissolve 3-ethoxyacrylonitrile (10 mmol) in EtOH (20 mL).

  • Add

    
    -hydrazine sulfate (11 mmol) and NaOH (22 mmol).
    
  • Reflux for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Concentrate in vacuo. Resuspend in water and extract with EtOAc.[3]

  • Product:

    
    -3-amino-1H-pyrazole.
    
Step 2: The Sandmeyer Transformation (Chlorination)[3]
  • Reagents: NaNO

    
    , HCl (conc.), CuCl (Copper(I) chloride).
    
  • Critical Control Point: Temperature must be maintained

    
     during diazotization to prevent decomposition of the diazonium salt.
    

Protocol:

  • Dissolve

    
    -3-amino-1H-pyrazole (5 mmol) in acetonitrile (15 mL) and HCl (conc., 2 mL). Cool to 
    
    
    
    .
  • Add CuCl (10 mmol) in one portion.

  • Add isoamyl nitrite (or aqueous NaNO

    
    ) dropwise over 30 mins.
    
  • Stir at

    
     for 1 hour, then warm to Room Temp (RT) for 12 hours.
    
  • Quench: Add 10% NH

    
    OH. Extract with EtOAc (
    
    
    
    ).
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

  • Yield: Expect 40–50% of

    
    -3-chloro-1H-pyrazole.
    

Visualizations

Diagram 1: Synthesis Pathway (Sandmeyer Route)

This diagram illustrates the conversion of the labeled amine to the chloride, a critical step often prone to side reactions if not controlled.

SandmeyerSynthesis Precursor 15N-Hydrazine + 3-Ethoxyacrylonitrile Intermediate [1,2-15N]-3-Amino-1H-pyrazole Precursor->Intermediate Cyclization (NaOH, Reflux) Diazonium Diazonium Salt (Transient) Intermediate->Diazonium Diazotization (NaNO2/HCl, 0°C) Product [1,2-15N]-3-Chloro-1H-pyrazole Diazonium->Product Sandmeyer (CuCl, RT)

Caption: Synthesis of 15N-labeled 3-chloro-1H-pyrazole via cyclization and Sandmeyer chlorination.

Diagram 2: Metabolic Fate Workflow

This workflow demonstrates how to utilize the labeled compound to identify oxidative metabolites (e.g., hydroxylation at C4/C5).

MetabolicWorkflow cluster_Results Metabolite Identification Input Labeled Substrate (15N-3-Cl-Pyrazole) Incubation Liver Microsomes (NADPH, 37°C, 60 min) Input->Incubation Quench Acetonitrile Precipitation Incubation->Quench Analysis LC-MS/MS Analysis (Q-TOF / Orbitrap) Quench->Analysis M1 Parent [M+2H]+ Analysis->M1 M2 Hydroxylation (+16 Da) C4/C5 Oxidation Analysis->M2 M3 Glucuronidation (+176 Da) N-Gluc Analysis->M3

Caption: Workflow for detecting metabolic stability and identifying metabolites using LC-MS/MS.

Experimental Validation: Metabolic Stability Assay

To validate the labeled compound, perform a standard microsomal stability assay.

Protocol:

  • Preparation: Prepare a 10 mM stock of

    
    -3-chloro-1H-pyrazole in DMSO.
    
  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Self-Validation Check: The intrinsic clearance (

      
      ) should match historical data for the unlabeled compound. If 
      
      
      
      deviates significantly, check for isotope effects (unlikely with
      
      
      ) or impurities.

References

  • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Clay, K. L., et al. (1977).[4] Metabolism of pyrazole.[4] Structure elucidation of urinary metabolites. Drug Metabolism and Disposition.[4][5][6][7] Retrieved from [Link]

  • ICON plc. (2023). Studies with 13C- and 14C-labelled investigational medicinal products in humans. Retrieved from [Link]

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Safety Operating Guide

Mastering the Safe Handling of 3-chloro-1H-pyrazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Understanding the Hazard: A Proactive Approach to Safety

3-chloro-1H-pyrazole is a halogenated heterocyclic compound that, based on data from analogous structures and available safety information, requires careful handling. The Globally Harmonized System (GHS) classification for similar compounds indicates the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The presence of the chloro- and pyrazole moieties necessitates a cautious approach, as halogenated organic compounds can exhibit diverse toxicological profiles. Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to provide a robust barrier against these potential hazards.

Your Armor in the Lab: Selecting the Right Personal Protective Equipment

A multi-layered approach to PPE is mandatory to minimize the risk of exposure when handling 3-chloro-1H-pyrazole. The following table summarizes the recommended PPE, with detailed explanations of the causality behind each selection.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A full-face shield worn over goggles is required when there is a significant risk of splashing or when handling larger quantities.Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection - Gloves: Double-gloving with nitrile gloves (minimum 5-mil thickness) is recommended for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered after consulting manufacturer-specific chemical resistance data. - Lab Coat: A clean, buttoned, long-sleeved laboratory coat made of a flame-resistant material (e.g., Nomex®) or 100% cotton. - Clothing: Long pants and closed-toe shoes are mandatory.Nitrile gloves offer good resistance to a range of chemicals and are suitable for short-term splash protection.[3][4] Double-gloving provides an extra layer of security. For more intensive handling, the choice of glove material should be based on breakthrough time data for halogenated organic compounds.[5][6] A lab coat protects personal clothing from contamination, and flame-resistant material is a prudent choice when working with organic compounds.
Respiratory Protection All handling of solid 3-chloro-1H-pyrazole and preparation of its solutions must be conducted in a certified chemical fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.A chemical fume hood is the primary engineering control to minimize inhalation of airborne particles or vapors.[2] In its absence or during emergencies, an OV/AG respirator cartridge effectively adsorbs chlorinated organic compounds and acid gases that may be generated.[7][8][9][10][11]

The Ritual of Safety: Donning and Doffing PPE

The proper sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning Donning PPE Sequence Hand Hygiene_D 1. Hand Hygiene Gown 2. Gown Hand Hygiene_D->Gown Respirator 3. Mask/Respirator Gown->Respirator Goggles 4. Goggles/Face Shield Respirator->Goggles Gloves_D 5. Gloves Goggles->Gloves_D G cluster_doffing Doffing PPE Sequence Gloves_F 1. Outer Gloves Gown_Gloves 2. Gown and Inner Gloves Gloves_F->Gown_Gloves Hand Hygiene_F1 3. Hand Hygiene Gown_Gloves->Hand Hygiene_F1 Goggles_F 4. Goggles/Face Shield Hand Hygiene_F1->Goggles_F Respirator_F 5. Mask/Respirator Goggles_F->Respirator_F Hand Hygiene_F2 6. Final Hand Hygiene Respirator_F->Hand Hygiene_F2

Caption: Step-by-step process for safely doffing PPE.

Detailed Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves using a glove-in-glove technique to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Unbutton the lab coat. As you remove it, turn it inside out and roll it away from your body. Remove the inner gloves simultaneously with the gown, peeling them off as you pull your arms out of the sleeves. Dispose of the gown and gloves in the appropriate hazardous waste container. [12]3. Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front, handling them by the strap or earpieces.

  • Mask/Respirator: Remove the mask or respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Protocols: A Calm and Coordinated Response

In the event of an exposure or spill, a swift and correct response is crucial.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [1]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill (Solid) Alert others in the area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand to prevent dust formation. [3]Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a detergent solution and wipe clean.
Large Spill Evacuate the immediate area and alert your supervisor and institutional safety office. Prevent entry to the area. If safe to do so, increase ventilation by opening a fume hood sash. Await the arrival of the trained emergency response team.

End of Lifecycle: Responsible Disposal

All waste contaminated with 3-chloro-1H-pyrazole must be treated as hazardous waste. A clear and systematic disposal plan is essential for laboratory safety and environmental compliance.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid materials, including gloves, lab coats, absorbent materials from spills, and weighing papers, must be collected in a clearly labeled, leak-proof hazardous waste container. The container should be made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE). [13][14]* Liquid Waste: Unused solutions of 3-chloro-1H-pyrazole should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. [15][16][17]

Decontamination and Disposal Workflow

G cluster_disposal Disposal and Decontamination Workflow Segregate 1. Segregate Waste at Source (Solids and Liquids) Label 2. Label Waste Containers ('Halogenated Organic Waste') Segregate->Label Store 3. Store in a Designated Area (Secondary Containment) Label->Store Decontaminate 4. Decontaminate Work Surfaces (Detergent Solution) Store->Decontaminate Dispose 5. Arrange for Professional Disposal (Institutional EHS) Decontaminate->Dispose

Caption: Systematic workflow for the safe disposal of 3-chloro-1H-pyrazole waste.

Disposal Protocol:

  • Segregation: Collect all solid and liquid waste contaminated with 3-chloro-1H-pyrazole separately from other waste streams. [16]2. Labeling: Waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic Compound" and include the full chemical name "3-chloro-1H-pyrazole".

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials. [13][15]4. Decontamination of Work Areas: Thoroughly decontaminate all work surfaces and equipment with a laboratory detergent solution. All cleaning materials must be disposed of as hazardous solid waste.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. High-temperature incineration is a common and effective method for the disposal of halogenated organic compounds. [6] By adhering to these stringent safety and handling protocols, you contribute to a safer research environment and ensure the integrity of your scientific work.

References

  • 3M™. 3M™ Organic Vapor/Acid Gas Cartridge 6003/07047(AAD), 60 EA/Case. [Link]

  • Chlorine Technical Services South Africa. Organic Vapor Respirator Cartridge. [Link]

  • Moldex. Organic Vapor/Acid Gas Cartridges For 8000 Series Respirators. [Link]

  • PK Safety Supply. Understanding Respirators With Organic Vapor Cartridges. (2024-09-16). [Link]

  • Workplace Safety North. Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. (2024-12-17). [Link]

  • Kimberly Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. [Link]

  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. [Link]

  • Safety Consultant. Donning and Doffing PPE: Meaning, Order & Best Practices. (2025-10-31). [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Madridge Publishers. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017-05-10). [Link]

  • Blink. Chemical Compatibility Guidelines. (2024-03-03). [Link]

  • Unitek. The Correct Order for Putting on PPE: A Step-by-Step Guide to Gowning & Doffing. (2026-02-13). [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Illinois Division of Research Safety. Chemical Compatibility for Waste Accumulation. [Link]

  • University of Illinois Division of Research Safety. Chemical Compatibility. (2026-02-26). [Link]

  • BSU Environmental Health and Safety Office. Waste Container Compatibility. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.